6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDFXJNIKZCQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660549 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642494-36-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and critical applications of this versatile indole derivative, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of the Indole Scaffold and Boronic Esters in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1] When functionalized with a boronic acid pinacol ester at the 6-position, the resulting compound, this compound, becomes a powerful tool for carbon-carbon bond formation.[2] This transformation is most notably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
This guide will provide a detailed examination of this compound, from its synthesis and characterization to its application in the construction of complex, biologically active molecules.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 642494-36-8 | PubChem |
| Molecular Formula | C₁₄H₁₈BNO₂ | PubChem |
| Molecular Weight | 243.11 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder | Generic Supplier Data |
| Melting Point | 167-172 °C | [2] |
Safety and Handling:
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Miyaura borylation of 6-bromo-1H-indole.[3] This palladium-catalyzed reaction involves the coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3]
Reaction Mechanism: Miyaura Borylation
The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis from 6-Bromo-1H-indole
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
6-Bromo-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
To the resulting suspension, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization
Accurate characterization of the synthesized compound is crucial for its use in subsequent reactions. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃, 400 MHz) δ (ppm):
-
~8.10 (br s, 1H): N-H proton of the indole ring.
-
~7.8-7.9 (m, 1H): Aromatic proton on the indole ring.
-
~7.6-7.7 (m, 1H): Aromatic proton on the indole ring.
-
~7.2-7.3 (m, 1H): Aromatic proton on the indole ring.
-
~6.5-6.6 (m, 1H): Aromatic proton on the indole ring.
-
1.35 (s, 12H): Methyl protons of the pinacolato group.
Expected ¹³C NMR (in CDCl₃, 100 MHz) δ (ppm):
-
~136-138: Quaternary carbon of the indole ring.
-
~125-130: Aromatic CH carbons of the indole ring.
-
~120-124: Aromatic CH carbons of the indole ring.
-
~110-115: Aromatic CH carbons of the indole ring.
-
~102-105: Aromatic CH carbons of the indole ring.
-
~83-84: Quaternary carbons of the pinacolato group.
-
~24-25: Methyl carbons of the pinacolato group.
-
The carbon attached to the boron (C-B) will have a characteristic chemical shift, though it can be broad.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction allows for the formation of a new carbon-carbon bond between the indole core and a variety of aryl or heteroaryl halides, providing access to a diverse range of complex molecules.
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling follows a well-understood catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
Add the chosen solvent system.
-
Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Case Study: Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
A notable application of this compound is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic effects.
One such SARM, GSK2881078, utilizes an indole core. While the exact synthetic route published by GSK is proprietary, a plausible disconnection approach suggests that a key step would involve a Suzuki-Miyaura coupling between a functionalized indole boronic ester, such as this compound, and a suitable coupling partner. This highlights the importance of this building block in accessing complex molecular architectures with significant therapeutic potential.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis via Miyaura borylation and its utility in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway to a wide array of functionalized indole derivatives. The application of this compound in the synthesis of complex molecules like SARMs underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of the next generation of therapeutics.
References
A Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a pivotal building block in modern medicinal chemistry. Its unique structure, combining an indole scaffold with a versatile boronic acid pinacol ester, renders it an invaluable reagent for the synthesis of complex heterocyclic compounds. This document will detail its synthesis via the Miyaura borylation, outline key characterization techniques, and delve into its primary application in Suzuki-Miyaura cross-coupling reactions, providing researchers, scientists, and drug development professionals with a comprehensive resource to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Indole Boronic Esters
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The ability to functionalize the indole ring at specific positions is crucial for modulating pharmacological properties. This compound, also known as 6-indole boronic acid pinacol ester, has emerged as a key intermediate for the selective modification of the indole C6 position. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it a superior alternative to more reactive and less stable organometallic reagents.[1][2]
Chemical Identity:
| Identifier | Value |
| CAS Number | 642494-36-8[3][4] |
| Molecular Formula | C₁₄H₁₈BNO₂[3][4] |
| Molecular Weight | 243.11 g/mol [3][4] |
| IUPAC Name | This compound[3] |
| Synonyms | 6-Indoleboronic acid pinacol ester, 6-(Pinacolatoboranyl)-1H-indole |
Synthesis: The Miyaura Borylation Approach
The most prevalent and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[5] This palladium-catalyzed cross-coupling reaction utilizes a 6-haloindole (typically 6-bromoindole or 6-iodoindole) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6]
Reaction Mechanism and Key Parameters
The catalytic cycle of the Miyaura borylation is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products.
Figure 1: Simplified catalytic cycle of the Miyaura borylation.
-
Catalyst: Palladium complexes such as Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are highly effective.[7]
-
Base: A mild base like potassium acetate (KOAc) is crucial.[5][8] It is believed to facilitate the transmetalation step without promoting premature Suzuki coupling of the product.[5][6]
-
Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane are commonly used.
Step-by-Step Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate purity.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 6-bromoindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane.
-
Degassing: Sparge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the indole protons and a distinct singlet for the twelve equivalent methyl protons of the pinacol group around 1.3 ppm.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
¹¹B NMR will exhibit a single resonance characteristic of a tetracoordinate boron atom in the dioxaborolane ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
-
Melting Point: A sharp melting point range is indicative of high purity.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[9] This powerful carbon-carbon bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the C6 position of the indole ring.[7][10]
General Reaction Scheme and Mechanism
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism is analogous to the Miyaura borylation, involving a palladium catalyst. A base is required to activate the boronic ester for transmetalation.[9]
Synthetic Versatility in Drug Development
The Suzuki-Miyaura coupling with 6-indole boronic acid pinacol ester allows for the synthesis of diverse libraries of 6-substituted indoles. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modification of this position can lead to the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. Examples include the synthesis of kinase inhibitors, GPCR modulators, and antiviral agents.
Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas. Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Degassing: Degas the reaction mixture thoroughly.
-
Catalyst Introduction: Add a palladium catalyst, for instance, Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.02-0.05 eq), under a positive flow of inert gas.
-
Reaction: Heat the mixture, typically to 80-100 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, perform an aqueous work-up similar to the Miyaura borylation protocol.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 6-substituted indole.
Conclusion
This compound is a cornerstone reagent in contemporary organic synthesis and medicinal chemistry. Its straightforward synthesis via Miyaura borylation and its robust performance in Suzuki-Miyaura cross-coupling reactions provide a reliable and versatile platform for the construction of complex indole-containing molecules. This guide has outlined the fundamental principles and practical methodologies for the synthesis and application of this compound, empowering researchers to leverage its full potential in the pursuit of novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H18BNO2 | CID 44754854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to Indole-6-boronic acid Pinacol Ester: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Indole-6-boronic acid pinacol ester, a critical building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis methodologies, reactivity—with a particular focus on the Suzuki-Miyaura cross-coupling reaction—and its applications in the creation of complex molecules. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction and Core Properties
Indole-6-boronic acid pinacol ester (CAS No: 642494-36-8) is a heterocyclic organoboron compound that has emerged as an indispensable tool for constructing carbon-carbon bonds.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[3] The strategic placement of a boronic ester at the C-6 position allows for the regioselective introduction of aryl, heteroaryl, or alkyl substituents, providing a versatile platform for library synthesis and late-stage functionalization in drug discovery programs.
The pinacol ester group serves a crucial role by enhancing the compound's stability compared to its corresponding free boronic acid.[4][5] This modification renders the reagent less prone to protodeboronation and self-condensation (trimerization to boroxines), facilitating easier handling, purification by standard chromatography, and long-term storage.[4][6] Despite this enhanced stability, the ester remains sufficiently reactive to participate efficiently in palladium-catalyzed cross-coupling reactions.[7]
Physicochemical Properties
A summary of the key physical and chemical properties of Indole-6-boronic acid pinacol ester is presented below.
| Property | Value | Source(s) |
| CAS Number | 642494-36-8 | [2] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [2] |
| Molecular Weight | 243.11 g/mol | [2] |
| Melting Point | 167-172 °C | |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO, Dichloromethane, Dimethylformamide | [6] |
Synthesis of Indole-6-boronic acid Pinacol Ester
The most prevalent and efficient method for synthesizing Indole-6-boronic acid pinacol ester is the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of a 6-haloindole (typically 6-bromoindole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4]
The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The base, often a mild one like potassium acetate (KOAc), is crucial. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.[4]
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-4-boronic acid pinacol ester 95 388116-27-6 [sigmaaldrich.com]
A Technical Guide to the Physical Properties of 6-Borylated Indole Derivatives
Introduction: The Strategic Value of Boron in the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, natural products, and functional organic materials.[1] The strategic introduction of a boron atom onto this privileged scaffold, particularly at the C6 position, unlocks novel physicochemical properties and expands its synthetic utility. Organoboron compounds are exceptionally versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, allowing for the facile construction of complex molecular architectures.[2][3]
Beyond their synthetic utility, borylated indoles, especially those forming tetracoordinate boron complexes, often exhibit unique photophysical characteristics.[4] These properties, including strong fluorescence and sensitivity to the local environment, make them promising candidates for applications as fluorescent probes, cell imaging agents, and components in organic light-emitting diodes (OLEDs).[5][6] This guide provides an in-depth analysis of the core physical properties of 6-borylated indole derivatives, offering field-proven insights into their structural, spectroscopic, and electronic characteristics for researchers in drug development and materials science.
Structural and Crystallographic Properties
The precise three-dimensional arrangement of atoms dictates the bulk properties of a molecule. For 6-borylated indoles, single-crystal X-ray diffraction is the definitive technique for elucidating solid-state conformation, bond lengths, and intermolecular interactions.
Molecular Geometry
In tetracoordinate boron-indole complexes, the boron center adopts a tetrahedral geometry. The indole ring system itself remains largely planar. A critical structural feature is the planarity between the indole core and any adjacent directing groups used during synthesis, which influences the electronic conjugation and, consequently, the photophysical properties.[7] For instance, in related N-heterocycle-directed borylated indoles, the angle between the indole plane and the directing heterocycle is often minimal, facilitating electronic communication across the molecule.[7]
The formation of a six-membered boracycle, which can occur in certain derivatives, is generally more stable than a five-membered ring due to reduced ring strain.[7] This is reflected in bond angles around the boron atom that are closer to the ideal tetrahedral angle of 109.5°.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Density Functional Studies on Photophysical Properties of Boron-Pyridyl-Imino-Isoindoline Dyes: Effect of the Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Boron-Difluoride Complexes with Anticancer and Fluorescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
6-(Pinacolboranyl)-1H-indole: A Comprehensive Technical Guide to Structure, Characterization, and Application
Abstract
This technical guide provides an in-depth analysis of 6-(pinacolboranyl)-1H-indole, a versatile boronic ester intermediate critical to modern organic synthesis and drug discovery. The document elucidates the compound's structural features, details robust protocols for its synthesis, and offers a comprehensive overview of its characterization through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide explores its principal application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is fundamental to the construction of complex, biologically active indole derivatives. This whitepaper is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of functionalized heterocyclic compounds.
Introduction: The Strategic Importance of Indole Boronic Esters
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The targeted functionalization of the indole ring is therefore a central theme in synthetic chemistry. Boronic acids and their corresponding esters have emerged as indispensable tools for this purpose due to their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation.[1]
6-(Pinacolboranyl)-1H-indole, in particular, serves as a stable and easily handled precursor to 1H-indol-6-ylboronic acid. The pinacol protecting group confers enhanced stability compared to the free boronic acid, rendering the compound less susceptible to protodeboronation and oxidative degradation, which facilitates its purification and long-term storage.[2] Its primary utility lies in its role as the nucleophilic partner in palladium-catalyzed cross-coupling reactions, providing a direct and efficient route to 6-substituted indole derivatives that are otherwise challenging to synthesize.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.
Chemical Structure
6-(Pinacolboranyl)-1H-indole possesses the molecular formula C₁₄H₁₈BNO₂ and a molecular weight of 243.11 g/mol .[2] The structure consists of a bicyclic indole core, where the C6 position of the benzene ring is substituted with a pinacol boronic ester group. This group is formally known as a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
| Property | Value | Source |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | [2] |
| CAS Number | 871333-25-2 (alternate: 642494-36-8) | [2] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [2] |
| Molecular Weight | 243.11 g/mol | [2] |
| Appearance | Typically a white to off-white solid | N/A |
Synthesis of 6-(Pinacolboranyl)-1H-indole
The most prevalent and efficient method for the synthesis of aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction.[3] This methodology involves the cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The synthesis of 6-(pinacolboranyl)-1H-indole is reliably achieved from 6-bromoindole.
Detailed Experimental Protocol: Miyaura Borylation
Causality: This protocol leverages a palladium(0) species, generated in situ from a Pd(II) precatalyst, to catalytically couple the aryl bromide with the diboron reagent. Potassium acetate (KOAc) is a crucial component, acting as a mild base that facilitates the transmetalation step of the catalytic cycle without promoting premature hydrolysis of the desired boronic ester product.[3] An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
-
Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromoindole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol%.
-
Inerting: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-bromoindole is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 6-(pinacolboranyl)-1H-indole as a solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following data represent the expected spectroscopic signatures for 6-(pinacolboranyl)-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | br s | 1H | NH -1 | The indole N-H proton is acidic and typically appears as a broad singlet in the downfield region. |
| ~7.85 | s | 1H | H-7 | The H-7 proton appears as a singlet (or narrow doublet) due to minimal coupling, deshielded by the adjacent boryl group. |
| ~7.60 | d | 1H | H-4 | The H-4 proton is a doublet, coupled to H-5. |
| ~7.45 | dd | 1H | H-5 | The H-5 proton appears as a doublet of doublets, coupled to both H-4 and H-7. |
| ~7.20 | t | 1H | H-2 | The H-2 proton is a triplet (or dd), coupled to H-1 and H-3. |
| ~6.50 | t | 1H | H-3 | The H-3 proton is a triplet (or dd), coupled to H-1 and H-2. |
| 1.35 | s | 12H | -C(CH₃ )₄ | The twelve equivalent protons of the four methyl groups on the pinacol moiety appear as a sharp, characteristic singlet.[4] |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and type of carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~137.0 | C-7a | Quaternary carbon at the ring junction. |
| ~135.5 | C-3a | Quaternary carbon at the ring junction. |
| ~127.5 | C-2 | Carbon adjacent to the indole nitrogen. |
| ~125.0 | C-7 | Aromatic CH deshielded by the boryl group. |
| ~122.5 | C-5 | Aromatic CH. |
| ~120.0 | C-4 | Aromatic CH. |
| ~102.5 | C-3 | Carbon beta to the indole nitrogen. |
| 83.8 | C -(CH₃)₂ | The two equivalent quaternary carbons of the pinacol group bonded to oxygen. |
| 24.9 | -C(CH₃ )₄ | The four equivalent methyl carbons of the pinacol group. |
| C-B Not Observed | C-6 | The carbon directly attached to the boron atom is often broadened to the baseline or not observed due to quadrupolar relaxation. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected HRMS (ESI+) for [M+H]⁺: Calculated for C₁₄H₁₉BNO₂⁺: 244.1499; Found: 244.1501 ± 0.0005. The exact mass measurement provides unambiguous confirmation of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3400 (broad) | N-H stretch | Indole N-H | A characteristic broad peak for the N-H bond of the indole ring.[4] |
| ~2980, 2930 | C-H stretch | sp³ C-H | Stretching vibrations from the methyl groups of the pinacol moiety. |
| ~1610, 1460 | C=C stretch | Aromatic Ring | Characteristic stretches for the indole aromatic system. |
| ~1350 (strong) | B-O stretch | Boronic Ester | A strong, diagnostic absorption band for the B-O single bond in the dioxaborolane ring.[5] |
Applications in Synthesis
The synthetic utility of 6-(pinacolboranyl)-1H-indole is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which enable the formation of new bonds at the C6 position of the indole core.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application, coupling the indole boronic ester with various organic halides (Ar-X) or triflates (Ar-OTf) to form a new C-C bond.[6] This reaction is a powerful tool for constructing biaryl structures and introducing complex substituents onto the indole scaffold.
Causality: The reaction is driven by a three-step catalytic cycle:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the aryl halide (R-X) bond, forming a high-valent Pd(II) intermediate.
-
Transmetalation: The organic group from the boron atom (the indolyl moiety) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[7]
This reaction's broad functional group tolerance and mild conditions have made it a favored method in the synthesis of complex molecules for drug discovery pipelines.
Other Potential Cross-Coupling Reactions
While less common than Suzuki coupling, indole boronic esters can potentially participate in other transformations:
-
Buchwald-Hartwig Amination: In some contexts, boronic esters can be used in C-N bond-forming reactions to synthesize N-aryl indoles, although aryl halides are the more conventional electrophilic partners.
-
Chan-Lam Coupling: Copper-catalyzed coupling with N-H, O-H, or S-H containing compounds is another possibility for forming heteroatom bonds.
Safety, Handling, and Storage
As with all chemical reagents, proper handling is essential for safety and to maintain the integrity of the compound.
-
Handling: 6-(Pinacolboranyl)-1H-indole should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Storage: Boronic esters are sensitive to moisture, which can cause hydrolysis to the corresponding boronic acid. The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Toxicity: While specific toxicity data for this compound is limited, indole derivatives and organoboron compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.
Conclusion
6-(Pinacolboranyl)-1H-indole stands as a testament to the power of organoboron chemistry in modern synthetic strategy. Its enhanced stability over the free boronic acid, coupled with a straightforward and high-yielding synthesis via Miyaura borylation, makes it an invaluable intermediate. The robust spectroscopic methods detailed herein provide a clear blueprint for its unambiguous identification and quality control. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable and versatile gateway to a vast chemical space of 6-substituted indoles, empowering chemists in their quest to design and create the next generation of pharmaceuticals and advanced materials.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H18BNO2 | CID 44754854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 642494-36-8), a key building block in synthetic organic chemistry, particularly in cross-coupling reactions for drug discovery and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The guide emphasizes the rationale behind experimental choices and data interpretation, ensuring scientific integrity and providing field-proven insights for unambiguous structure elucidation and quality control.
Compound Overview and Significance
This compound, also known as Indole-6-boronic acid pinacol ester, belongs to a class of versatile reagents used extensively in Suzuki-Miyaura coupling reactions.[1] The indole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2] The strategic placement of the pinacol boronic ester at the C6-position allows for the introduction of diverse substituents onto the benzene ring portion of the indole, enabling the synthesis of complex molecular architectures.
Accurate characterization of this reagent is paramount to ensure its identity, purity, and suitability for downstream applications. The following sections detail the expected spectroscopic signatures of this compound and provide robust protocols for data acquisition.
Compound Details:
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₁₈BNO₂ | [3] |
| Molecular Weight | 243.11 g/mol | [3] |
| Appearance | Typically an off-white to white solid | [4] |
| CAS Number | 642494-36-8 |[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the indole core and the pinacol boronic ester group.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The analysis below is based on established chemical shifts for indole derivatives and related boronic esters.[4][5]
-
Indole N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm). Its chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding and quadrupole effects.
-
Aromatic Protons (Indole Ring): The protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm).
-
H7: This proton is adjacent to the nitrogen-bearing ring and ortho to the borylated carbon. It is expected to be a doublet around δ 7.6-7.8 ppm.
-
H5: This proton is also a singlet or narrow doublet and is expected around δ 7.9-8.1 ppm, being the most deshielded proton on the benzene ring due to the ortho-boron substituent.
-
H4: This proton is expected as a doublet of doublets around δ 7.3-7.5 ppm.
-
H2 & H3: The protons on the pyrrole ring appear as a pair of doublets or triplets. H2 is typically found around δ 7.2-7.4 ppm and H3 around δ 6.5-6.7 ppm.
-
-
Pinacol Protons: The twelve equivalent methyl protons of the tetramethyl-dioxaborolane group will give rise to a sharp, intense singlet at approximately δ 1.3 ppm.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.15 | br s | N-H (H1) |
| ~7.95 | s | Ar-H (H5) |
| ~7.65 | d | Ar-H (H7) |
| ~7.40 | dd | Ar-H (H4) |
| ~7.25 | t | Ar-H (H2) |
| ~6.55 | t | Ar-H (H3) |
| ~1.35 | s | -C(CH₃)₂ x 2 (12H) |
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the nitrogen and boron atoms.[6][7]
-
Carbonyl Carbons: No carbonyl carbons are present.
-
Aromatic & Heteroaromatic Carbons: Eight distinct signals are expected for the indole core between δ 100-140 ppm. The carbon atom directly attached to the boron (C6) is often difficult to observe due to quadrupole broadening from the boron atom and will appear as a broad, low-intensity signal.
-
Pinacol Carbons: Two signals are expected for the pinacol group: one for the quaternary carbons attached to oxygen (~δ 84 ppm) and one for the four equivalent methyl carbons (~δ 25 ppm).
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~136.5 | C7a |
| ~130.0 | C6 (Broad) |
| ~128.5 | C3a |
| ~124.5 | C2 |
| ~122.0 | C4 |
| ~120.0 | C5 |
| ~115.0 | C7 |
| ~102.5 | C3 |
| ~84.0 | -C (CH₃)₂ x 2 |
| ~25.0 | -C(C H₃)₂ x 2 |
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data for small organic molecules.[8][9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is suitable for good solubility of nonpolar compounds.[9]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR: Acquire data using a standard single-pulse experiment. Typically, 16-64 scans are sufficient.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30'). A higher number of scans (e.g., 1024 or more) and a relaxation delay of 1-2 seconds will be necessary due to the low natural abundance of ¹³C.[4]
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5][10]
MS Analysis and Interpretation
-
Molecular Ion Peak: The calculated exact mass of C₁₄H₁₈BNO₂ is 243.1431. In positive-ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 244.1509. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.
-
Isotopic Pattern: Boron has two main isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern for boron-containing ions. The [M+H]⁺ peak will be accompanied by a smaller peak at m/z 243.15, corresponding to the ¹⁰B isotope, with an intensity ratio of approximately 1:4.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. A potential fragmentation pathway involves the loss of the pinacol group, which can help confirm the structure.[9]
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| m/z (Calculated) | Ion Formula | Assignment |
|---|---|---|
| 244.1509 | [C₁₄H₁₉BNO₂]⁺ | [M+H]⁺ with ¹¹B |
| 243.1539 | [C₁₄H₁₉¹⁰BNO₂]⁺ | [M+H]⁺ with ¹⁰B |
Experimental Protocol: ESI-MS Analysis
This protocol describes a typical procedure for analyzing a small molecule by direct infusion ESI-MS.[7]
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]
-
Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode). The final concentration should be in the low µg/mL to ng/mL range.[7]
-
Ensure the final solution is free of any solids; filter if necessary.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
Optimize source parameters (e.g., capillary voltage, drying gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Perform data analysis to identify the molecular ion and compare the measured exact mass and isotopic pattern with the theoretical values.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
IR Analysis and Interpretation
The analysis is based on characteristic absorption frequencies for indoles and boronic esters.
-
N-H Stretch: A moderate to sharp peak is expected in the range of 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (e.g., ~3100-3000 cm⁻¹). Aliphatic C-H stretching from the methyl groups of the pinacol ester will be observed just below 3000 cm⁻¹ (e.g., ~2980-2850 cm⁻¹).
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C stretching within the indole aromatic system.
-
B-O Stretch: A strong, characteristic absorption band for the B-O bond in the pinacol boronic ester is expected in the 1370-1320 cm⁻¹ region. This is a key diagnostic peak for this functional group.
-
C-O Stretch: A strong C-O stretching band from the pinacol ester is also expected, typically around 1145 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch (Indole) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980, 2930 | Strong | Aliphatic C-H Stretch |
| ~1610, 1470 | Medium-Weak | Aromatic C=C Stretch |
| ~1350 | Strong | B-O Stretch |
| ~1145 | Strong | C-O Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a convenient technique for analyzing solid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply pressure using the accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
-
Data Synthesis and Quality Control Workflow
The definitive characterization of this compound relies on the synergistic use of all three spectroscopic techniques. The following workflow ensures a comprehensive and reliable analysis.
This workflow illustrates that data from each technique must be consistent. NMR confirms the detailed atomic arrangement, MS validates the exact molecular formula, and IR confirms the presence of all key functional groups. A successful characterization is achieved only when all three datasets converge to support the proposed structure.
References
- 1. indole-building-block.com [indole-building-block.com]
- 2. 642494-36-8・Indole-6-boronic acid, pinacol ester・Indole-6-boronic acid, pinacol ester【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. indole-building-block.com [indole-building-block.com]
- 5. WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof - Google Patents [patents.google.com]
- 6. This compound, CAS No. 642494-36-8 - iChemical [ichemical.com]
- 7. KR101547623B1 - Organic electroluminescent device - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pure.uva.nl [pure.uva.nl]
- 10. sioc.ac.cn [sioc.ac.cn]
1H NMR analysis of indole-6-boronic acid pinacol ester
An In-depth Technical Guide to the 1H NMR Analysis of Indole-6-boronic acid Pinacol Ester
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Indole-6-boronic acid pinacol ester, a critical building block in medicinal chemistry and drug development.[1] As a key intermediate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, rigorous structural confirmation is paramount.[1] This document serves as a field guide for researchers, offering a predictive analysis of the spectrum, a detailed experimental protocol, and an explanation of the underlying principles governing the observed chemical shifts and coupling constants.
Theoretical Framework and Spectral Prediction
The ¹H NMR spectrum of indole-6-boronic acid pinacol ester is a composite of three distinct structural motifs: the indole ring, the benzene portion of the indole, and the pinacol group. Understanding the electronic nature of each component is key to accurately predicting and assigning the proton signals.
The Parent Indole Scaffold
The indole ring system presents a unique electronic environment. The pyrrole-like five-membered ring is electron-rich, while the benzene ring is a classic aromatic system. In an unsubstituted indole, the protons of the pyrrole ring (H-2, H-3) and the N-H proton appear at characteristic chemical shifts. The protons on the benzene ring (H-4, H-5, H-6, H-7) exhibit typical aromatic signals, with coupling patterns dictated by their ortho, meta, and para relationships.[2][3]
The Influence of the Pinacol Boronate Substituent
The introduction of a pinacol boronate [-B(O₂C₂Me₄)] group at the C-6 position significantly alters the electronic landscape of the benzene ring. Boronic esters are known to be electron-withdrawing groups, which deshield adjacent protons. This effect is most pronounced on the ortho protons (H-5 and H-7) and to a lesser extent on the meta proton (H-4). By analyzing the chemical shift increments caused by a pinacol boronate substituent on a benzene ring, we can predict the downfield shift of these protons relative to the parent indole.[4][5] The pinacol group itself, containing twelve equivalent protons on four methyl groups, is expected to produce a strong, sharp singlet in a region shielded from the aromatic signals.[6]
Predicted ¹H NMR Spectrum of Indole-6-boronic acid Pinacol Ester
Synthesizing the above principles, we can predict the full ¹H NMR spectrum. The analysis assumes a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The use of DMSO-d₆ is often advantageous for clearly observing the N-H proton, which might otherwise exchange too rapidly.
-
N-H Proton (H-1): This proton will appear as a broad singlet, typically far downfield (> 8.0 ppm), due to its acidic nature and the influence of the nitrogen atom. Its exact chemical shift and broadness are highly dependent on solvent, concentration, and temperature.
-
Pyrrole Protons (H-2, H-3): H-2 and H-3 are part of an electron-rich system. H-3 is typically coupled to H-2 and the N-H proton. We expect H-2 to be a triplet (or doublet of doublets) around 7.2-7.4 ppm and H-3 to be a triplet (or doublet of doublets) around 6.5-6.7 ppm.
-
Benzene Ring Protons (H-4, H-5, H-7):
-
H-7: This proton is ortho to the boronate group and will be significantly deshielded. It is also ortho to the electron-donating nitrogen atom's influence through the fused ring system. It will likely appear as a doublet, coupled to H-5 (a meta-coupling, ⁴J), and will be one of the most downfield aromatic signals, likely appearing as a singlet or narrow doublet near 7.8-8.0 ppm.
-
H-5: This proton is also ortho to the boronate group and will be deshielded. It will appear as a doublet of doublets, showing ortho coupling to H-4 (³J) and meta coupling to H-7 (⁴J).[7] Its signal is expected around 7.6-7.8 ppm.
-
H-4: This proton is para to the boronate group and ortho to H-5. It will be the least deshielded of the benzene ring protons and will appear as a doublet due to coupling with H-5, expected around 7.5-7.7 ppm.
-
-
Pinacol Protons: The twelve equivalent methyl protons of the pinacol group will give rise to a sharp, intense singlet, typically in the aliphatic region around 1.3-1.4 ppm.[4][8]
Data Presentation and Structural Visualization
Table of Predicted ¹H NMR Assignments
The following table summarizes the expected spectral data for Indole-6-boronic acid pinacol ester. Chemical shifts (δ) are referenced to TMS (0 ppm) and coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| N-H (H-1) | > 8.0 | broad singlet (br s) | - | Acidic proton, solvent dependent. |
| H-7 | 7.8 – 8.0 | singlet (s) or narrow doublet (d) | ⁴J (H7-H5) ≈ 1-2 Hz | Deshielded by ortho -B(pin) group. |
| H-5 | 7.6 – 7.8 | doublet of doublets (dd) | ³J (H5-H4) ≈ 7-9 Hz, ⁴J (H5-H7) ≈ 1-2 Hz | Deshielded by ortho -B(pin) group; ortho and meta coupling. |
| H-4 | 7.5 – 7.7 | doublet (d) | ³J (H4-H5) ≈ 7-9 Hz | Ortho coupling to H-5. |
| H-2 | 7.2 – 7.4 | triplet (t) or dd | ³J (H2-H3) ≈ 2-3 Hz, ³J (H2-H1) ≈ 2-3 Hz | Pyrrole ring proton. |
| H-3 | 6.5 – 6.7 | triplet (t) or dd | ³J (H3-H2) ≈ 2-3 Hz, ⁴J (H3-H1) ≈ 2-3 Hz | Pyrrole ring proton, shielded relative to H-2. |
| -C(CH₃)₂ | 1.3 – 1.4 | singlet (s) | - | 12 equivalent protons of the pinacol group. |
Structural Diagram and Key J-Couplings
The following diagram illustrates the molecular structure and highlights the most significant through-bond coupling interactions that define the splitting patterns in the ¹H NMR spectrum.
Caption: Key ³J (ortho) and ⁴J (meta) couplings in Indole-6-boronic acid pinacol ester.
Experimental Protocol
This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of indole-6-boronic acid pinacol ester directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is recommended for unambiguous observation of the N-H proton.
-
Solubilization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary. Ensure the solution is clear and free of particulate matter.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically present in deuterated solvents as an internal reference (0 ppm). If not, a small drop can be added, although referencing to the residual solvent peak is more common.
NMR Data Acquisition (400 MHz Spectrometer Example)
-
Instrument Insertion & Locking: Insert the sample into the NMR spectrometer. Lock the field onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns and achieving sharp lineshapes. The lock level should be stable and maximized.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and efficient power transfer.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton (zg30 or similar).
-
Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): Start with 16 scans. Increase if higher signal-to-noise is required.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-3 seconds to ensure good resolution.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve signal-to-noise, then perform the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm) or TMS to 0 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each peak. The pinacol singlet at ~1.3 ppm should be set to an integral value of 12H as a reference.
-
Conclusion
The ¹H NMR spectrum of indole-6-boronic acid pinacol ester is rich with structural information. The key identifying features are the intense singlet for the twelve pinacol protons around 1.3-1.4 ppm and the characteristic downfield aromatic signals, particularly the deshielded H-5 and H-7 protons, which confirm the C-6 substitution pattern. Careful analysis of the chemical shifts and coupling constants as outlined in this guide allows for unambiguous confirmation of the molecule's identity and purity, a critical step in its application for synthetic chemistry and drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. The parameters of the multiplet structure of the NMR spectra of [<sup>15</sup>N]indole and their relationship with the molecular electronic structure - ProQuest [proquest.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Phenylboronic acid pinacol ester, CAS No. 24388-23-6 - iChemical [ichemical.com]
A Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Executive Summary: This guide provides an in-depth technical overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a pivotal intermediate in modern organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via Miyaura borylation, outlines methods for its analytical characterization, and demonstrates its principal application in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as a comprehensive resource for the effective utilization of this versatile building block.
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, frequently appearing in the structures of pharmaceuticals, agrochemicals, and functional materials. Its derivatization is a central theme in drug discovery. Concurrently, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, with the Suzuki-Miyaura reaction being a particularly powerful tool due to its operational simplicity and high functional group tolerance.[1]
This compound, also known as indole-6-boronic acid pinacol ester, strategically combines these two domains. It is a bifunctional molecule featuring the indole core and a stable, yet reactive, boronic ester moiety. The pinacol ester serves as a protecting group for the boronic acid, rendering the compound air- and moisture-stable, which facilitates handling, purification, and storage.[2] This positions the compound as an ideal building block for introducing the indole-6-yl scaffold into complex molecules, enabling the synthesis of novel biologically active compounds.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Common Synonyms | Indole-6-boronic acid pinacol ester, (1H-Indol-6-yl)boronic acid pinacol ester | [3] |
| CAS Number | 642494-36-8 | [3] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [3] |
| Molecular Weight | 243.11 g/mol | [3] |
| Appearance | White to yellow or orange powder/crystal | [4] |
| Melting Point | 168-173 °C | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3 | [3] |
Synthesis and Purification
The most reliable and scalable method for preparing this compound is the Palladium-catalyzed Miyaura borylation reaction.[5] This reaction couples an aryl halide, in this case, 6-bromoindole, with bis(pinacolato)diboron (B₂pin₂).
Causality of Protocol Choices:
-
Catalyst: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is selected for its high efficiency and broad functional group tolerance in borylation reactions.[6]
-
Base: Potassium acetate (KOAc) is a mild base crucial for the reaction's success. It facilitates the transmetalation step without promoting premature Suzuki coupling of the product with the starting halide.[2]
-
Solvent: A polar aprotic solvent like DMSO or 1,4-dioxane is used to ensure the solubility of the reagents and the base, promoting a higher reaction yield.[7]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Synthesis Protocol
Reaction: 6-bromoindole + Bis(pinacolato)diboron → this compound
Materials:
-
6-Bromoindole (1.0 equiv)[8]
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromoindole, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-85 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of 6-bromoindole.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a solid.
Synthesis and Purification Workflow Diagram
Caption: Workflow for Miyaura Borylation.
Analytical Characterization
Validation of the product's identity and purity is non-negotiable. The following techniques are standard for characterizing this compound.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. Key features include:
-
A broad singlet for the N-H proton of the indole ring (~8.1 ppm).
-
Signals in the aromatic region (7.1-7.6 ppm) corresponding to the protons on the indole core.
-
A sharp, intense singlet integrating to 12 protons for the four equivalent methyl groups on the pinacol moiety (~1.3 ppm).[9]
-
-
¹³C-NMR Spectroscopy: This technique confirms the carbon framework of the molecule. The carbon atom attached to boron is often broad or unobserved due to quadrupolar relaxation.[10]
-
¹¹B-NMR Spectroscopy: This is a definitive technique for characterizing organoboron compounds. Trigonal (sp²-hybridized) boronic esters like this one typically show a broad singlet in the range of δ 30–34 ppm.[10][11][12]
-
Mass Spectrometry (MS): ESI-MS or GC-MS will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ observed at m/z 244.1.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[13] It efficiently couples with a wide range of aryl and heteroaryl halides or triflates.
Causality of Protocol Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, highly effective catalyst for a broad range of Suzuki couplings.
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is required to activate the boronic ester for transmetalation, likely by forming a more nucleophilic 'ate' complex.[14]
-
Solvent System: A two-phase solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is often used to dissolve both the organic-soluble coupling partners and the water-soluble inorganic base.
Detailed Protocol for a Model Suzuki Coupling
Reaction: 6-(...)-1H-indole + Aryl-Br → 6-Aryl-1H-indole
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.2 equiv)
-
Pd(PPh₃)₄ (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
In a round-bottom flask, combine the indole boronic ester, the aryl bromide, and Pd(PPh₃)₄.
-
Add the solvent (Toluene) and an aqueous solution of K₂CO₃.
-
De-gas the mixture by bubbling Argon through it for 15-20 minutes.
-
Heat the reaction to reflux (approx. 90-100 °C) under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography to obtain the 6-aryl-1H-indole.
Suzuki-Miyaura Reaction Diagram
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Safety and Handling
Organoboron compounds require careful handling in a laboratory setting.[15]
-
Hazards: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated fume hood to avoid inhaling dust.[16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture.[15]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. This compound | C14H18BNO2 | CID 44754854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 6-bromoindole | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Boron - ESPI Metals [espimetals.com]
- 16. solubilityofthings.com [solubilityofthings.com]
A Comprehensive Technical Guide to the Safe Handling of 6-(Dioxaborolan-2-yl)-1H-indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety protocols, handling procedures, and essential MSDS information for 6-(dioxaborolan-2-yl)-1H-indole compounds. As a class of reagents gaining prominence in medicinal chemistry and drug development, a thorough understanding of their properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes technical data with practical, field-proven insights to offer a self-validating system for risk mitigation.
Introduction: The Utility and Latent Hazards of Indole Boronic Esters
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as Indole-6-boronic acid pinacol ester, is a key organic synthesis intermediate.[1] Its structure, featuring a stable pinacol ester of a boronic acid on an indole scaffold, makes it a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules with potential biological activity.[1][2]
While the pinacol ester form offers greater stability compared to the corresponding boronic acid, both the indole nucleus and the organoboron moiety present specific hazards.[3] The indole ring can be susceptible to oxidation and can exhibit biological activity, while the boronic ester group is sensitive to hydrolysis and can pose irritation risks. Understanding these intrinsic properties is the foundation of safe handling.
Hazard Identification and Risk Profile
A comprehensive risk assessment begins with a clear identification of the inherent hazards. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 6-(dioxaborolan-2-yl)-1H-indole compounds are classified with the following hazards:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[4][5] |
| H319 | Serious Eye Irritation, Category 2A | Causes serious eye irritation.[4][5] |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[4][5] |
| H302 (Potential) | Acute Toxicity, Oral, Category 4 | Some reports indicate this compound may be harmful if swallowed.[4] |
This data is compiled from supplier safety information and public chemical databases.[4][5]
Physicochemical Risks
-
Hydrolytic Instability: Boronic esters, including pinacol esters, are susceptible to hydrolysis, reverting to the corresponding boronic acid, particularly in the presence of water, acids, or bases.[6] This degradation can affect reagent purity and reaction stoichiometry. While pinacol esters are among the more hydrolytically stable boronic esters, prolonged exposure to atmospheric moisture should be avoided.[6]
-
Air and Light Sensitivity: The indole core can be sensitive to air and light, potentially leading to gradual decomposition and the formation of colored impurities.[7]
-
Combustibility: While not highly flammable, the compound is a solid that will burn. In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and boron oxides may be released.[8]
Health Hazards
The primary health risks associated with this class of compounds are irritant in nature.
-
Inhalation: Dust or aerosols may cause irritation to the respiratory tract.[4][5]
-
Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[4][5]
-
Eye Contact: The compound is a serious eye irritant, capable of causing significant discomfort and potential damage if not promptly addressed.[4][5]
-
Ingestion: May be harmful if swallowed, although specific toxicological data is limited.[4]
At present, this compound is not classified as a carcinogen by IARC, ACGIH, or NTP.[9] However, as with any research chemical, chronic exposure should be minimized.
Safe Handling and Storage Protocols
The key to safely handling 6-(dioxaborolan-2-yl)-1H-indole is the rigorous exclusion of atmospheric moisture and the use of appropriate personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All manipulations of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to its sensitivity to moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain the integrity of the reagent. A glove box or Schlenk line techniques are ideal for transfers.
Diagram: Inert Atmosphere Handling Workflow
A typical workflow for handling moisture-sensitive boronic esters.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The following should be worn at all times when handling the compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are recommended.[9] | Protects against dust particles and accidental splashes. |
| Skin Protection | Nitrile gloves (inspect prior to use). A flame-resistant lab coat.[9] | Prevents skin irritation and contamination of personal clothing. |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2] | Prevents inhalation of irritant dust. |
Storage Requirements
Proper storage is crucial for maintaining the compound's purity and preventing degradation.
-
Container: Keep the compound in its original, tightly sealed container.
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials. A desiccator is an ideal storage environment.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
Preparation for potential incidents is a critical component of laboratory safety.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spills and Leaks
-
Minor Spills (Solid):
-
Ensure the area is well-ventilated (in a fume hood).
-
Wearing appropriate PPE, gently sweep the solid material to avoid raising dust.
-
Collect the material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a damp cloth (collecting the cloth for disposal) and then wash with soap and water.
-
-
Fire Response:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9]
-
Do not use a direct stream of water, as it may scatter the material.
-
Firefighters should wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.
-
Diagram: Spill Response Decision Tree
A logical flow for responding to a chemical spill.
Waste Disposal
All waste containing 6-(dioxaborolan-2-yl)-1H-indole must be treated as hazardous chemical waste.
-
Solid Waste: Collect unreacted material and contaminated items (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed container designated for hazardous solid waste.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams. Boronic acid derivatives should generally be collected in their own waste stream or with other non-halogenated organic waste.
-
Empty Containers: The first rinse of a container that held the compound must be collected as hazardous waste.[12] After triple rinsing, the container's label should be fully defaced before disposal according to institutional guidelines.[12]
-
Decomposition/Quenching (for experienced personnel only): While not routine, excess reagent can be quenched. This should only be done by experienced chemists following a specific, risk-assessed protocol. A potential method involves slowly adding the boronic ester solution to a stirred, cooled protic solvent like isopropanol to facilitate controlled hydrolysis, followed by neutralization and disposal as aqueous waste, provided no other hazardous materials are present.
Always adhere to local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
6-(Dioxaborolan-2-yl)-1H-indole and its derivatives are powerful tools in modern chemical synthesis. Their effective and safe use is predicated on a foundational understanding of their inherent chemical properties and potential hazards. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can mitigate risks and foster a robust culture of safety. This guide serves as a technical framework, but must be supplemented by institution-specific training and a commitment to prudent laboratory practice.
References
- 1. 6-Indolylboronic acid = 95 147621-18-9 [sigmaaldrich.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H18BNO2 | CID 44754854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 642494-36-8 Indole-6-boronic acid pinacol ester AKSci X0915 [aksci.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
The Strategic Synthesis of 6-Substituted Indole Boronic Esters: A Technical Guide for Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Functionalization of the indole ring is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological properties. While the pyrrole ring (positions C2 and C3) is inherently more reactive, selective functionalization of the benzene portion, particularly at the C6 position, has historically posed a significant challenge.[3][4] This guide provides an in-depth technical overview of the discovery and evolution of synthetic methodologies for accessing 6-substituted indole boronic esters, invaluable intermediates for the construction of complex molecular architectures. We will traverse the historical landscape, from early stoichiometric methods to modern, highly efficient catalytic C-H activation strategies, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Challenge of C6-Selectivity in Indole Functionalization
The indole nucleus presents a fascinating, albeit challenging, canvas for synthetic chemists. The inherent electronic properties of the bicyclic system favor electrophilic substitution at the C3 position, and to a lesser extent, the C2 position of the electron-rich pyrrole ring. Consequently, achieving regioselective functionalization on the benzenoid ring (C4-C7) requires overcoming this intrinsic reactivity bias. The C6 position, in particular, is remote from the directing influence of the nitrogen atom, making its selective modification a formidable task.[5][6]
The development of synthetic routes to 6-substituted indoles has been a journey of increasing sophistication, driven by the need for precise molecular engineering in drug discovery. The introduction of a boronic ester at the C6 position provides a versatile handle for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile installation of a wide array of aryl, heteroaryl, and alkyl substituents.[4]
Foundational Strategies: A Historical Perspective
The Classical Approach: Lithiation-Borylation of 6-Haloindoles
The earliest forays into the synthesis of indole-6-boronic acid relied on a classical organometallic approach: the halogen-metal exchange of a pre-functionalized 6-haloindole followed by quenching with a boron electrophile.[7] This method, while effective, is stoichiometric, often requires cryogenic temperatures, and is sensitive to functional groups.
The general workflow for this transformation is depicted below:
Caption: General workflow for the lithiation-borylation of 6-bromoindole.
Experimental Protocol: Synthesis of 1H-Indol-6-ylboronic acid via Lithiation-Borylation [7]
This protocol is a representative example of the lithiation-borylation strategy.
-
Preparation: To a suspension of potassium hydride in THF at 0°C, a solution of 6-bromo-1H-indole in THF is added dropwise.
-
Deprotonation: After stirring at 0°C for 15 minutes, the solution is cooled to -78°C.
-
Halogen-Metal Exchange: A solution of t-butyl lithium in pentane is added dropwise, maintaining the temperature below -55°C.
-
Borylation: After 15 minutes, the solution is cooled back to -78°C and treated with tributyl borate.
-
Workup: The reaction is stirred at -78°C for 2 hours and then allowed to warm to -10°C. The reaction is quenched with 1 M HCl, and the product is extracted with diethyl ether.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the desired 1H-indol-6-ylboronic acid.
Causality Behind Experimental Choices:
-
Potassium Hydride: The initial deprotonation of the indole nitrogen with a strong, non-nucleophilic base like KH prevents side reactions with the subsequent organolithium reagent.
-
Low Temperatures (-78°C): Cryogenic temperatures are crucial to prevent the decomposition of the highly reactive 6-lithioindole intermediate and to control the exothermicity of the halogen-metal exchange.
-
t-Butyl Lithium: A strong organolithium base is required to efficiently effect the halogen-metal exchange with the relatively unreactive aryl bromide.
-
Tributyl Borate: This serves as the electrophilic boron source to trap the lithiated intermediate.
The Dawn of Catalysis: Palladium-Catalyzed Borylation
The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis. The Miyaura borylation, a palladium-catalyzed cross-coupling of a halide or triflate with a diboron reagent, provided a more functional group tolerant and milder alternative to the lithiation-borylation approach for accessing aryl boronic esters.[6][7]
Caption: Palladium-catalyzed Miyaura borylation of 6-bromoindole.
Experimental Protocol: Palladium-Catalyzed Synthesis of Indole-6-boronic acid pinacol ester [8]
This protocol is a general representation of the Miyaura borylation reaction.
-
Reaction Setup: A mixture of 6-bromoindole, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc) is placed in a reaction vessel.
-
Solvent and Catalyst Addition: Anhydrous DMSO and the palladium catalyst (e.g., Pd(dppf)Cl₂) are added.
-
Reaction Conditions: The mixture is heated to 80°C under an inert atmosphere (e.g., argon or nitrogen) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): The choice of palladium catalyst and ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
-
Bis(pinacolato)diboron (B₂pin₂): This is a stable and easy-to-handle source of the boryl group.
-
Potassium Acetate (KOAc): A mild base is required to facilitate the transmetalation step of the catalytic cycle.
-
DMSO: A polar aprotic solvent is often used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
The Modern Era: Direct C-H Borylation
The most significant leap in the synthesis of 6-substituted indole boronic esters has been the development of direct C-H activation and borylation methodologies. These reactions obviate the need for pre-functionalized starting materials, offering a more atom- and step-economical approach. The key to achieving C6-selectivity in these transformations lies in the strategic use of directing groups.[9][10]
Iridium-Catalyzed C-H Borylation with Directing Groups
Iridium catalysts have emerged as powerful tools for C-H borylation. By installing a suitable directing group on the indole nitrogen, the iridium catalyst can be guided to the C6 position, overriding the intrinsic reactivity of the indole ring.
A recent breakthrough in this area involves the use of a bulky tertiary phosphine directing group, which, through dispersion interactions with the ligand and the borylating agent, directs the iridium catalyst to the C6 position with high selectivity.[10]
Caption: Iridium-catalyzed C6-selective C-H borylation of indole using a directing group.
Experimental Protocol: Dispersion-controlled C6-selective C–H borylation of indoles [10]
-
Catalyst Preparation: In a glovebox, [Ir(cod)OMe]₂ and the appropriate ligand (e.g., 1,10-phenanthroline) are added to a vial.
-
Substrate and Reagent Addition: The N-phosphine-directed indole substrate and bis(pinacolato)diboron are added to the vial.
-
Solvent and Reaction Conditions: Anhydrous solvent (e.g., THF) is added, and the vial is sealed and heated to the specified temperature (e.g., 100 °C) for the required time.
-
Workup and Purification: The reaction mixture is cooled, concentrated, and the residue is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Iridium Precatalyst ([Ir(cod)OMe]₂): This is a common and effective precatalyst for C-H borylation reactions.
-
Directing Group: The choice of directing group is paramount for achieving C6-selectivity. The bulky tertiary phosphine group in the cited example leverages non-covalent interactions to steer the catalyst.[10]
-
Ligand (e.g., 1,10-phenanthroline): The ligand modulates the reactivity and selectivity of the iridium catalyst.
-
B₂pin₂: The standard, stable source of the boryl moiety.
Comparative Analysis of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Typical Yields | Key Researchers |
| Lithiation-Borylation | Well-established, good for specific substrates without sensitive functional groups. | Stoichiometric, requires cryogenic temperatures, limited functional group tolerance. | 40-70% | Matteson, Aggarwal[11] |
| Miyaura Borylation | Catalytic, milder conditions, better functional group tolerance. | Requires pre-functionalized haloindoles, potential for side reactions. | 60-90% | Miyaura, Hartwig[7][8] |
| Direct C-H Borylation | Atom- and step-economical, avoids pre-functionalization, high regioselectivity with appropriate directing groups. | Requires synthesis of directing group, catalyst and ligand optimization can be challenging. | 70-95% | Shi, Chattopadhyay[10][12] |
Applications in Drug Discovery
The availability of 6-substituted indole boronic esters has opened new avenues in drug discovery by providing a versatile platform for the synthesis of novel indole-based compounds with diverse pharmacological activities.[5][13]
-
Oncology: 6-Aryl and 6-heteroaryl indoles have shown promise as inhibitors of various protein kinases implicated in cancer progression.[13]
-
Neuroscience: The C6 position of the indole nucleus is a key site for modification in the development of ligands for serotonin and dopamine receptors, relevant for treating a range of CNS disorders.[14]
-
Infectious Diseases: 6-Substituted indoles have been explored as potential antiviral and antibacterial agents.
The ability to rapidly generate libraries of 6-substituted indoles via Suzuki-Miyaura coupling with the corresponding boronic esters is a powerful tool for structure-activity relationship (SAR) studies in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
The journey to unlock the synthetic potential of the C6 position of the indole ring has been marked by significant innovation. From the early, stoichiometric lithiation-borylation of haloindoles to the elegant and efficient directing group-assisted C-H activation strategies of today, the synthetic chemist's toolbox has expanded dramatically. 6-Substituted indole boronic esters now stand as readily accessible and highly versatile building blocks, empowering researchers in the pharmaceutical and agrochemical industries to explore new chemical space and design the next generation of bioactive molecules. The continued development of more sustainable and efficient catalytic systems for C6-selective indole functionalization remains an active and exciting area of research.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Biomedical Importance of Indoles | Semantic Scholar [semanticscholar.org]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Introduction: The Strategic Importance of Indole-6-boronic Acid Pinacol Ester
An In-Depth Guide to the Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Key Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone of drug design, appearing in a vast array of pharmacologically active compounds. The functionalization of this privileged heterocycle is a critical task for researchers aiming to modulate biological activity, improve pharmacokinetic profiles, and develop novel therapeutic agents. Among the most powerful tools for this purpose are organoboron reagents, particularly boronic acid pinacol esters, due to their stability, low toxicity, and exceptional versatility in carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
This application note provides a detailed, experience-driven guide to the synthesis of This compound (also known as Indole-6-boronic acid pinacol ester). This specific isomer is a highly valuable synthetic intermediate, enabling the introduction of diverse molecular fragments at the 6-position of the indole ring through robust methods like the Suzuki-Miyaura cross-coupling reaction.[2] Its application is pivotal in the synthesis of complex molecules targeting a range of diseases, making a reliable and well-understood synthetic protocol essential for drug development professionals.[3]
Synthetic Strategy: The Miyaura Borylation of 6-Haloindoles
While direct C-H borylation of indoles has emerged as an elegant synthetic tool, these methods often exhibit a strong electronic preference for the C2 or C3 positions.[4][5][6][7] To achieve selective borylation at the C6 position, the most reliable and widely adopted strategy is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction utilizes a readily available 6-haloindole (typically 6-bromo-1H-indole) as the starting material and couples it with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8][9]
This approach offers several advantages:
-
High Regioselectivity: The boryl group is installed exclusively at the position formerly occupied by the halogen, avoiding isomeric mixtures.
-
Broad Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide range of functional groups on the indole scaffold, a critical feature in multi-step syntheses.[10]
-
Product Stability: The resulting pinacol boronic ester is generally a stable, crystalline solid that can be easily purified by standard techniques like column chromatography and stored for extended periods.[9]
The Catalytic Cycle: A Mechanistic Overview
The success of the Miyaura borylation hinges on a well-orchestrated palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The process is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A low-valent Palladium(0) species, generated in situ, undergoes oxidative addition to the carbon-halogen bond of the 6-haloindole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base (typically a weak base like potassium acetate, KOAc), the diboron reagent is activated. The Pd(II) complex then undergoes transmetalation, where the halide is exchanged for a boryl group from the diboron reagent. The base is crucial as it facilitates the formation of a more reactive palladium-acetate complex, which accelerates the transmetalation step.[9][10][11]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which forms the C-B bond of the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Equipment
-
Reagents:
-
6-Bromo-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Argon or Nitrogen line, bubbler)
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the 6-bromo-1H-indole.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Data and Characterization
Comparative Reaction Parameters
The precise conditions for Miyaura borylation can be adapted. The following table provides a representative set of parameters.
| Parameter | Condition | Rationale / Comment |
| Starting Material | 6-Bromo-1H-indole | Iodo-indoles are more reactive but often more expensive. |
| Boron Source | Bis(pinacolato)diboron | Stable, easy to handle solid. An excess ensures full conversion. |
| Catalyst | PdCl₂(dppf) | A robust and reliable catalyst for this transformation. |
| Base | Potassium Acetate (KOAc) | A weak base that effectively promotes transmetalation without causing significant product degradation or side reactions.[9] |
| Solvent | 1,4-Dioxane or DMSO | Anhydrous polar aprotic solvents are required. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Typical Yield | 70 - 90% | Yields can vary based on scale and purity of reagents. |
Expected Product Characterization
-
Appearance: White to off-white solid.
-
Molecular Weight: 243.11 g/mol .[12]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (br s, 1H, N-H), ~7.9 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~6.5 (m, 1H, Ar-H), 1.35 (s, 12H, 4 x CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals in the aromatic region (100-140 ppm) and for the pinacol methyl and quaternary carbons (~25 ppm and ~84 ppm, respectively). The carbon attached to boron is often not observed due to quadrupolar relaxation.
-
¹¹B NMR: A broad singlet around δ 20-30 ppm is characteristic of tetracoordinate boron in a pinacol ester.[13][14]
-
Mass Spectrometry (ESI+): m/z = 244.1 [M+H]⁺.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents like 1,4-dioxane are flammable and can form peroxides. Use from a freshly opened bottle or a solvent purification system.
-
The product, this compound, should be handled with care as it can be an irritant.
-
-
Reaction Conditions: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst. The heating process should be controlled with an oil bath or heating mantle.
Conclusion
The Miyaura borylation of 6-bromo-1H-indole is a highly effective and reproducible method for the synthesis of this compound. This protocol provides researchers, scientists, and drug development professionals with a robust foundation for accessing this critical building block. The resulting boronic ester is a gateway to a vast chemical space, enabling the rapid diversification of the indole core and accelerating the discovery of new therapeutic candidates.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Zinc catalysed C3–H borylation of indoles and 1,1-diboration of terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. This compound | C14H18BNO2 | CID 44754854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Miyaura Borylation of 6-Haloindoles for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of 6-Borylated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] The ability to selectively functionalize the indole ring is therefore of paramount importance in the development of new chemical entities. Specifically, the introduction of a boronic acid or ester functionality, particularly at the C-6 position, transforms the indole into a versatile building block for further elaboration via powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This application note provides a detailed experimental protocol for the Miyaura borylation of 6-haloindoles, a key transformation for accessing these valuable intermediates. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step procedure, and discuss critical parameters for successful execution and troubleshooting.
Reaction Principle: The Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a boryl group onto an aryl or vinyl halide or triflate.[4][5][6] The reaction typically employs a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, and a base.[4][7] The overall transformation for a 6-haloindole is depicted below:
Figure 1: General scheme for the Miyaura borylation of a 6-haloindole.
The reaction is prized for its mild conditions and excellent tolerance of a wide variety of functional groups, making it highly suitable for complex molecule synthesis.[4][7]
Catalytic Cycle and Mechanistic Insights
Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Miyaura borylation proceeds through the following key steps.[4][7]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 6-haloindole, forming a Pd(II) intermediate.
-
Ligand Exchange/Transmetalation: The halide on the palladium complex is exchanged with an alkoxide or phenoxide derived from the base. This step is critical as the Pd-O bond is more reactive towards transmetalation than the initial Pd-X bond.[7] The activated diboron reagent then transmetalates with the Pd(II) complex, transferring a boryl group to the palladium and forming a palladium-boryl species.
-
Reductive Elimination: The final step is the reductive elimination of the 6-borylated indole product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Miyaura borylation reaction.
The choice of base is a critical parameter. While it activates the diboron reagent, an overly strong base can promote a subsequent Suzuki-Miyaura coupling between the newly formed borylated indole and the starting haloindole, leading to undesired dimeric byproducts.[4][7] For this reason, moderately weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are often optimal.[4][7]
Experimental Protocol: Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
This protocol details the borylation of 6-bromoindole as a representative example. The principles can be adapted for other 6-haloindoles (e.g., iodo or chloro derivatives), although reaction times and catalyst loading may require optimization.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 6-Bromoindole | C₈H₆BrN | 196.04 | 1.00 g | 5.10 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.43 g | 5.61 | 1.1 |
| PdCl₂(dppf)·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 125 mg | 0.153 | 0.03 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.50 g | 15.3 | 3.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 25 mL | - | - |
| Schlenk flask (100 mL) | - | - | 1 | - | - |
| Magnetic stir bar | - | - | 1 | - | - |
| Inert gas supply (Argon or Nitrogen) | - | - | - | - | - |
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Anhydrous solvents are flammable and moisture-sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromoindole (1.00 g, 5.10 mmol, 1.0 eq.), bis(pinacolato)diboron (1.43 g, 5.61 mmol, 1.1 eq.), PdCl₂(dppf)·CH₂Cl₂ (125 mg, 0.153 mmol, 0.03 eq.), and potassium acetate (1.50 g, 15.3 mmol, 3.0 eq.).
-
Scientist's Note: The order of addition of the solid reagents is not critical. It is essential to use anhydrous potassium acetate; if necessary, dry it in an oven at >120 °C for several hours and cool under vacuum before use.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Establishing and maintaining an inert atmosphere is critical for catalytic activity and to prevent catalyst degradation.
-
-
Solvent Addition and Reaction:
-
Through the septum, add 25 mL of anhydrous 1,4-dioxane via a syringe.
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously.
-
Scientist's Note: Polar aprotic solvents like dioxane, DMSO, or DMF are typically used. Dioxane is a common choice for its ability to dissolve the reagents and its appropriate boiling point. The reaction temperature is a key parameter; 80-90 °C is a good starting point for bromoindoles.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
To take a sample for TLC, briefly remove the flask from the heat, allow the solids to settle, and carefully withdraw a small aliquot with a capillary or syringe.
-
A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The product should be less polar than the starting 6-bromoindole.
-
The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Scientist's Note: In some cases, the product may crystallize upon concentration. However, column chromatography is generally recommended to remove residual catalyst and byproducts. Some heteroaryl boronates can be sensitive to silica gel, potentially leading to hydrolysis.[8] If this is observed, using a deactivated silica or a different purification method may be necessary.
-
Workflow Visualization
Caption: Experimental workflow for the Miyaura borylation of 6-haloindoles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently anhydrous conditions.3. Low reaction temperature. | 1. Ensure a thoroughly deoxygenated system. Use fresh, high-quality catalyst.2. Use anhydrous solvents and dry the base (KOAc).3. Increase the reaction temperature in 10 °C increments. |
| Formation of Dimeric Byproduct (Suzuki Coupling) | 1. Base is too strong.2. High catalyst loading or prolonged reaction time after completion. | 1. Switch to a milder base like KOAc. Avoid strong bases like K₃PO₄ or Cs₂CO₃.2. Reduce catalyst loading. Stop the reaction as soon as the starting material is consumed. |
| Protodeborylation (Loss of Bpin group) | 1. Presence of water or acid during work-up or purification.2. Instability of the product on silica gel. | 1. Perform a non-aqueous work-up if possible. Ensure all glassware is dry.2. Minimize contact time with silica gel. Consider using deactivated silica or an alternative purification method like crystallization. |
| Incomplete reaction with ~50% starting material remaining | Poor solubility of reagents. | Consider a more polar solvent like DMSO or DMF, or a co-solvent system. Ensure vigorous stirring. |
Conclusion
The Miyaura borylation of 6-haloindoles is a robust and highly valuable transformation for synthetic and medicinal chemists. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of base and the exclusion of oxygen and water, researchers can reliably access 6-borylated indoles. These intermediates are poised for further diversification, enabling the rapid exploration of chemical space in the quest for novel therapeutics.
References
- 1. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Indole-6-Boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the palladium-catalyzed synthesis of indole-6-boronic acid pinacol ester, a critical building block in medicinal chemistry and organic synthesis. We delve into the mechanistic underpinnings of the Miyaura borylation reaction, provide a detailed, field-proven experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This document is designed to empower researchers to confidently and efficiently synthesize this valuable indole derivative.
Introduction: The Strategic Importance of Indole-6-Boronic Acid Pinacol Ester
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole ring is a key strategy for modulating biological activity. Indole-6-boronic acid pinacol ester (C14H18BNO2) has emerged as a versatile and highly valuable intermediate.[3][4] Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, make it an indispensable tool for constructing complex molecular architectures.[3][5]
The pinacol ester group offers significant advantages over the free boronic acid, including enhanced stability to air and moisture, which simplifies purification by chromatography and extends shelf life.[5] This application note provides a robust and reproducible protocol for the synthesis of indole-6-boronic acid pinacol ester via the palladium-catalyzed Miyaura borylation of 6-bromoindole.
Reaction Mechanism: The Palladium Catalytic Cycle
The synthesis of indole-6-boronic acid pinacol ester from a 6-haloindole precursor proceeds via the Miyaura borylation reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction involves a well-defined catalytic cycle, which is crucial to understand for effective troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (6-bromoindole), forming a Pd(II) intermediate.
-
Transmetalation: The boronic ester precursor, bis(pinacolato)diboron (B₂pin₂), transfers a boryl group to the palladium center. This step is often facilitated by a base, such as potassium acetate, which is thought to activate the palladium complex.[6][7]
-
Reductive Elimination: The desired indole-6-boronic acid pinacol ester is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Figure 1. The catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol
This protocol is optimized for the synthesis of indole-6-boronic acid pinacol ester from 6-bromoindole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 6-Bromoindole | ≥98% | Commercially Available | |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Complex with CH₂Cl₂ | Commercially Available | |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially Available | Dry thoroughly before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
Figure 2. Experimental workflow for the synthesis of indole-6-boronic acid pinacol ester.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoindole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Scientist's Note: The use of a slight excess of the diboron reagent ensures complete consumption of the starting halide. The stoichiometry of the base is critical; insufficient base can lead to a sluggish reaction, while a strong base might promote side reactions.[7]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the 6-bromoindole.
-
Heating and Stirring: Immerse the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization
The purified indole-6-boronic acid pinacol ester should be characterized by:
-
¹H NMR: To confirm the structure and purity.
-
¹³C NMR: To further confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere was maintained. Use a fresh bottle of catalyst. |
| Insufficiently dry reagents/solvent | Use anhydrous reagents and solvent. Dry glassware thoroughly. | |
| Formation of Side Products | Reaction temperature too high | Optimize the reaction temperature, starting at 80 °C. |
| Incorrect base | Use a mild base like potassium acetate. Stronger bases can lead to undesired couplings.[6][7] | |
| Difficult Purification | Hydrolysis of the pinacol ester on silica gel | Use boric acid-impregnated silica gel or neutral alumina for chromatography.[9][10][11] Minimize the time the compound is on the column. |
| Co-elution with impurities | Optimize the solvent system for chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The palladium-catalyzed Miyaura borylation provides an efficient and reliable method for the synthesis of indole-6-boronic acid pinacol ester. By understanding the reaction mechanism and following this detailed protocol, researchers can confidently prepare this valuable building block for applications in drug discovery and organic synthesis. Careful attention to anhydrous conditions and purification techniques is paramount for achieving high yields and purity.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Cross-Coupling of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Introduction: The Versatility of the Indole-6-Boronic Acid Pinacol Ester Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Functionalization of the indole scaffold is therefore a critical endeavor in drug discovery and materials science. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, hereafter referred to as Indole-6-Bpin, has emerged as a highly valuable and versatile synthetic intermediate.[3] Its stability, ease of handling, and reactivity make it an ideal precursor for constructing complex molecules.[4][5]
This guide provides an in-depth exploration of the common coupling partners for Indole-6-Bpin, focusing on the robust and widely applied Suzuki-Miyaura reaction, as well as the increasingly important Chan-Lam coupling for heteroatom bond formation. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, empowering researchers to strategically employ this key building block.
Part 1: The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[6][7] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast library of coupling partners have cemented its role in modern synthesis.[7][8] Indole-6-Bpin is an excellent substrate for this reaction, readily coupling with a variety of electrophilic partners.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic ester for the transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Common Electrophilic Coupling Partners
The versatility of the Suzuki-Miyaura reaction allows Indole-6-Bpin to be coupled with a wide range of sp²-hybridized carbon electrophiles.
-
Aryl Halides/Triflates: This is the most common application, leading to the synthesis of 6-aryl-1H-indoles. The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl.[9] Modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) have made the coupling of less reactive aryl chlorides more efficient.[6][10]
-
Heteroaryl Halides: Coupling with halogenated pyridines, pyrimidines, quinolines, and other heterocycles is crucial for medicinal chemistry applications. The choice of catalyst and conditions is critical to avoid catalyst inhibition by the basic nitrogen atoms of the heterocycle.[10][11]
-
Vinyl Halides/Triflates: This coupling provides access to 6-vinyl-1H-indoles, which are valuable intermediates for further transformations. The reaction typically proceeds with retention of the vinyl group's stereochemistry.[7]
-
Allylic Carbonates/Esters: Allylboronic acid pinacol ester is a known coupling partner, highlighting the reaction's versatility beyond just aryl and vinyl halides.[8]
Data Summary: Representative Suzuki-Miyaura Couplings
The following table summarizes typical conditions for coupling various partners with indole boronic acids or related heteroaryl boronic esters, providing a starting point for reaction optimization.
| Coupling Partner Example | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Reference Insight |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | Reflux | Good | Classic conditions suitable for many heteroaryl bromides.[11] |
| Aryl Chlorides | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | Good | Use of specialized ligands is often necessary for less reactive chlorides.[12] |
| 4-Iodotoluene | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF / H₂O | 45 | High | Buchwald precatalysts or bulky phosphine ligands enable high reactivity.[6] |
| Polyfluorophenyl Halides | XPhos Precatalyst | K₃PO₄ | THF / H₂O | 40 | Excellent | Specialized precatalysts allow for rapid coupling of unstable boronic acids.[10] |
| Heptyl Pinacol Boronic Ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | 1,4-Dioxane / H₂O | 100 | 94 | Demonstrates coupling with alkyl boronates, though less common for Indole-6-Bpin.[13] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of Indole-6-Bpin with an aryl or heteroaryl bromide.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add Indole-6-Bpin (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
-
Scientist's Note: Using a slight excess of the halide partner can help drive the reaction to completion. The choice of base is critical; stronger bases like K₃PO₄ are often used with less reactive halides.[12]
-
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), under an inert atmosphere (N₂ or Argon).
-
Scientist's Note: The Pd(0) catalyst is oxygen-sensitive. Maintaining an inert atmosphere throughout the setup is crucial to prevent catalyst decomposition. Pre-catalysts like those developed by Buchwald can offer greater air stability and faster reaction initiation.[10]
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Scientist's Note: Solvents must be thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles. Oxygen in the solvent is a primary cause of low yields.[14]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Indole-6-Bpin) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-substituted-1H-indole.
Part 2: Expanding the Toolkit: Chan-Lam C-Heteroatom Coupling
While the Suzuki reaction is paramount for C-C bonds, the Chan-Lam coupling offers a powerful, complementary method for forming carbon-heteroatom bonds (C-N, C-O, C-S). This copper-catalyzed reaction couples boronic acids with amines, phenols, and thiols, often under remarkably mild conditions—frequently at room temperature and open to the air.[1][15][16]
Mechanism and Advantages
The Chan-Lam coupling proceeds through a different mechanistic manifold than palladium-catalyzed reactions. A proposed mechanism involves the formation of a Copper(III) intermediate, which then undergoes reductive elimination to form the final product and regenerate the active catalyst.[15][17]
Caption: A simplified catalytic cycle for the Chan-Lam coupling reaction.
Key Advantages over Palladium-Catalyzed Methods:
-
Milder Conditions: Often proceeds at room temperature.[15]
-
Air Tolerance: The reaction can frequently be run open to the atmosphere, simplifying the experimental setup.[16]
-
Cost-Effective: Copper catalysts are generally less expensive than palladium catalysts.
Common Nucleophilic Coupling Partners
Indole-6-Bpin can be coupled with a range of N-H, O-H, and S-H containing compounds:
-
Amines (C-N bond): Primary and secondary aliphatic and aromatic amines.
-
Phenols (C-O bond): Substituted phenols to form diaryl ethers.
-
Thiols (C-S bond): Aryl and alkyl thiols to generate thioethers.
This versatility allows for the rapid diversification of the indole-6-position, introducing functionalities crucial for modulating the pharmacological properties of drug candidates.[1]
Protocol: General Procedure for Chan-Lam N-Arylation
This protocol describes a general method for coupling Indole-6-Bpin with an amine.
-
Reaction Setup: To a reaction vial, add Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv), the desired amine (1.0 equiv), and a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Scientist's Note: Unlike many catalytic reactions, the Chan-Lam coupling often uses stoichiometric or even excess copper salts. The choice of solvent can significantly impact reaction efficiency.
-
-
Reagent Addition: Add Indole-6-Bpin (1.2-1.5 equiv) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 6-(amino)-1H-indole derivative.
Part 3: Alternative & Related Couplings
While Suzuki and Chan-Lam reactions are the primary applications for Indole-6-Bpin, it is important for the medicinal chemist to be aware of related transformations. The Buchwald-Hartwig amination is a palladium-catalyzed method for C-N bond formation, typically coupling an amine with an aryl halide.[18][19] While Indole-6-Bpin is not the typical substrate for this reaction (which would be 6-halo-indole), recent studies have shown that boronic esters can act as activators in certain nickel-catalyzed, Buchwald-Hartwig-type aminations of aryl iodides, highlighting the complex and evolving roles of organoboron reagents in cross-coupling chemistry.[20]
Conclusion
This compound is a robust and versatile building block for the synthesis of complex, functionalized indole derivatives. Its utility in the palladium-catalyzed Suzuki-Miyaura reaction enables the facile formation of C-C bonds with a wide array of aryl, heteroaryl, and vinyl partners. Furthermore, its participation in the copper-catalyzed Chan-Lam coupling provides a complementary and mild pathway to C-N, C-O, and C-S bonds. By understanding the mechanisms and key experimental parameters of these transformations, researchers can effectively leverage Indole-6-Bpin to accelerate the discovery of new therapeutic agents and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Indole-6-boronic Acid Pinacol Ester in Modern Drug Discovery
Introduction: A Privileged Scaffold Meets a Powerful Synthetic Tool
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, neurotransmitters like serotonin, and a multitude of approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with a wide range of biological targets. However, the functionalization of this scaffold to build complex, drug-like molecules requires robust and versatile synthetic methods.
This is where Indole-6-boronic acid pinacol ester (Chemical Formula: C₁₄H₁₈BNO₂, CAS: 642494-36-8) emerges as a critical enabling reagent.[2][3][4] It belongs to the class of boronic acid pinacol esters, which have revolutionized modern organic synthesis.[5][6] The pinacol ester group confers significant advantages over the corresponding free boronic acid; it protects the reactive C-B bond, rendering the molecule more stable to air and moisture, easier to handle, and amenable to standard purification techniques like silica gel chromatography.[6][7] This stability is paramount in the context of multi-step synthetic campaigns that are the bedrock of drug discovery.[6]
This document will illuminate how this specific building block is strategically employed to accelerate the discovery of novel therapeutics, focusing on its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The Engine of Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of Indole-6-boronic acid pinacol ester lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][5] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon (C-C) bonds, particularly for creating biaryl or aryl-heteroaryl linkages that are common motifs in drug candidates.[5][8]
Mechanistic Rationale
The catalytic cycle provides a clear illustration of the reaction's efficiency and the critical role of each component. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic ester is transferred to the palladium center. The base activates the organoboron species, facilitating the exchange of the halide on the palladium with the indole group from the boronic ester.
-
Reductive Elimination: The newly formed Pd(II) complex, now bearing both organic partners, collapses to release the final cross-coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Application Areas in Drug Discovery
The ability to append diverse aryl or heteroaryl groups to the 6-position of the indole core allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound. This strategic modification can influence potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Synthesis of Kinase Inhibitors
The indole scaffold is prevalent in numerous kinase inhibitors, as it can mimic the adenine region of ATP and form key hydrogen bonds in the kinase hinge region. Late-stage functionalization using indole-6-boronic acid pinacol ester allows for the rapid generation of analog libraries to optimize binding and selectivity. For instance, the synthesis of complex molecules like the kinase inhibitor ABT-869 has utilized Suzuki-Miyaura couplings with boronic esters as a key strategic step.[9] By coupling various (hetero)aryl halides to the indole-6-position, researchers can extend vectors into different pockets of the ATP-binding site, thereby tuning the inhibitor's profile.
Development of Serotonin (5-HT) Receptor Modulators
Given that serotonin itself is an indole derivative (5-hydroxytryptamine), the indole core is a natural starting point for designing ligands that target its receptors.[1] 5-HT receptors, such as the 5-HT₆ and 5-HT₂A subtypes, are important targets for treating CNS disorders, including Alzheimer's disease, schizophrenia, and depression.[10][11] Indole-6-boronic acid pinacol ester serves as an invaluable building block for creating novel 5-HT receptor antagonists or agonists.[10] The substituent introduced at the 6-position via Suzuki coupling can modulate receptor subtype selectivity and downstream signaling effects.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust, general starting point for the Suzuki-Miyaura cross-coupling of Indole-6-boronic acid pinacol ester with a generic aryl bromide.
Causality Behind Component Selection:
-
Catalyst/Ligand: Pd(dppf)Cl₂ is a highly effective and versatile pre-catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps and provides stability to the palladium center.
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is crucial. It activates the boronic ester to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7] Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[2][7]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents catalyst degradation and ensures high yields.
Materials and Equipment
-
Reagents:
-
Indole-6-boronic acid pinacol ester (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., Bromide) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Protocol
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add Indole-6-boronic acid pinacol ester (e.g., 100 mg, 0.411 mmol, 1.0 equiv), the aryl bromide (1.2 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane, 4 mL) via syringe.
-
Base Addition: In a separate vial, dissolve the base (e.g., K₂CO₃, 3.0 equiv) in degassed water (1 mL). Add this aqueous solution to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C). Allow the reaction to stir vigorously overnight (12-18 hours).
-
Monitoring: Progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Summary of Common Reaction Conditions
| Component | Example | Typical Molar Ratio (equiv) | Rationale / Notes |
| Boronic Ester | Indole-6-boronic acid pinacol ester | 1.0 | The limiting reagent. |
| Electrophile | Aryl/Heteroaryl Bromide or Iodide | 1.1 - 1.5 | A slight excess ensures complete consumption of the more valuable boronic ester. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 0.01 - 0.05 | Catalyst loading is optimized to balance reaction time and cost. |
| Ligand | SPhos, XPhos, PPh₃ (if not pre-complexed) | Varies | Ligand choice is critical for efficiency, especially with challenging substrates like aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Stronger bases like K₃PO₄ can be effective for less reactive partners.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | N/A | Solvent choice depends on substrate solubility and reaction temperature. |
| Temperature | 80 - 110 °C | N/A | Higher temperatures are often needed for less reactive halides (e.g., chlorides). |
Safety and Handling
-
Hazards: Indole-6-boronic acid pinacol ester is irritating to the eyes, respiratory system, and skin.[2]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[2]
Conclusion
Indole-6-boronic acid pinacol ester is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists. Its inherent stability, coupled with its high reactivity in the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient pathway to complex molecular architectures. By enabling the systematic and late-stage functionalization of the privileged indole scaffold, this reagent accelerates the iterative cycle of drug design, synthesis, and testing, playing a vital role in the quest for novel and more effective therapeutics.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of 6-substituted indoles from 6-borylated indole
Application Note & Protocol Guide
Topic: A Practical Guide to the Synthesis of 6-Substituted Indoles via Suzuki-Miyaura Coupling of a 6-Borylated Indole Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with functionalization at the C-6 position being critical for modulating the biological and electronic properties of many compounds. This guide provides a comprehensive, two-stage protocol for the synthesis of diverse 6-substituted indoles. The strategy hinges on the initial, highly efficient Miyaura borylation of commercially available 6-bromoindole to generate a stable and versatile indole-6-boronic acid pinacol ester intermediate. This key intermediate is then utilized in robust Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides. We offer detailed, step-by-step protocols, mechanistic insights, and a discussion of critical parameter optimization to empower researchers to reliably and efficiently generate libraries of novel 6-substituted indoles.
Introduction: The Strategic Value of C-6 Indole Functionalization
Indole derivatives are integral to a vast number of natural products and pharmaceuticals, including iconic drugs like the anti-migraine agent Sumatriptan and the anti-cancer drug Sunitinib. The specific position of substitution on the indole ring profoundly influences the molecule's interaction with biological targets. Functionalization at the C-6 position is a well-established strategy for tuning a compound's pharmacokinetic and pharmacodynamic profile.
Traditional methods for indole synthesis often lack the flexibility for late-stage C-6 modification. A more modern and powerful approach involves the use of transition-metal-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, in particular, stands out for its exceptional functional group tolerance, mild reaction conditions, and the use of stable, non-toxic organoboron reagents.[2][3]
This guide details a robust two-step sequence that provides reliable access to a diverse range of 6-substituted indoles, beginning from a common, easily accessible starting material.
Overall Synthetic Workflow
The strategy is executed in two distinct, high-yielding stages. First, a palladium-catalyzed Miyaura borylation converts 6-bromoindole into its corresponding boronic acid pinacol ester. This stable intermediate serves as a versatile linchpin for the subsequent introduction of various substituents via a second palladium-catalyzed reaction, the Suzuki-Miyaura cross-coupling.
Figure 1: Two-stage workflow for the synthesis of 6-substituted indoles.
Stage 1 Protocol: Synthesis of Indole-6-boronic acid pinacol ester
The Miyaura borylation is a cornerstone reaction for preparing boronic esters from organic halides.[4] This reaction utilizes a palladium catalyst to insert a boryl group (from a diboron reagent like bis(pinacolato)diboron, B₂pin₂) at the carbon-halogen bond.[5]
Rationale for Reagent Selection:
-
Catalyst System: The combination of a palladium source like Pd(dppf)Cl₂ is highly effective. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, crystalline solid that is easy to handle and serves as the source of the boronic ester moiety.
-
Base: A base, such as potassium acetate (KOAc) or triethylamine (Et₃N), is required for the transmetalation step of the catalytic cycle.[6]
-
Solvent: Anhydrous aprotic polar solvents like 1,4-dioxane or DMSO are ideal for this transformation, ensuring all reagents remain in solution at the reaction temperature.
Detailed Experimental Protocol 1
Materials:
-
6-Bromoindole (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-bromoindole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-bromoindole is consumed (typically 8-16 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield indole-6-boronic acid pinacol ester as a solid.
Stage 2 Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron species and an organic halide.[3] Its power lies in its versatility and reliability.
Mechanistic Overview & Parameter Optimization
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The success of the coupling is highly dependent on the careful selection of the reaction components.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Catalyst & Ligand: For challenging couplings or heteroaryl partners, modern catalyst systems are preferred. Palladium(II) acetate (Pd(OAc)₂) or precatalysts combined with bulky, electron-rich phosphine ligands like XPhos or SPhos often provide superior results, even with less reactive aryl chlorides.[7][8] These ligands promote the oxidative addition and reductive elimination steps.
-
Base: An aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[9] The base activates the boronic ester for the transmetalation step.[10]
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane/water or THF/water, is typically used. This ensures that both the organic-soluble catalyst and substrates and the water-soluble inorganic base can interact effectively.[1]
-
Temperature: Reactions are often heated (60-100 °C) to ensure a reasonable reaction rate, although some highly active catalyst systems can operate at lower temperatures.[7]
Detailed Experimental Protocol 2
Materials:
-
Indole-6-boronic acid pinacol ester (1.2 eq)
-
Aryl or Heteroaryl Halide (Ar-X) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, XPhos Pd G3) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos) (if not using a precatalyst)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
Reaction vessel (e.g., microwave vial or Schlenk tube), magnetic stirrer, heating block
Procedure:
-
To a reaction vessel, add the indole-6-boronic acid pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if needed), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water per 1.0 mmol of halide) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-substituted indole.[1]
Representative Substrate Scope
The described Suzuki-Miyaura protocol is effective for a wide range of aryl and heteroaryl halides. The table below illustrates the versatility of the method.
| Entry | Aryl Halide (Ar-X) | Product | Typical Yield (%) |
| 1 | 4-Bromotoluene | 6-(p-tolyl)-1H-indole | 85-95% |
| 2 | 1-Bromo-4-methoxybenzene | 6-(4-methoxyphenyl)-1H-indole | 88-96% |
| 3 | 1-Bromo-3-(trifluoromethyl)benzene | 6-(3-(trifluoromethyl)phenyl)-1H-indole | 75-85% |
| 4 | 2-Bromopyridine | 6-(pyridin-2-yl)-1H-indole | 70-80% |
| 5 | 4-Chlorobenzonitrile | 6-(4-cyanophenyl)-1H-indole | 65-78% |
Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvents. | Use a fresh batch of catalyst; Ensure proper degassing and use of an inert atmosphere; Use anhydrous solvents and dry, powdered base. |
| Significant Protodeboronation | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use minimal water in the solvent mixture; Ensure the base is not acidic; Monitor reaction closely and stop when complete. |
| Homocoupling of Boronic Ester | Oxygen present in the reaction mixture. | Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction. |
| Recovery of Starting Materials | Reaction temperature too low; Ineffective catalyst/ligand combination. | Increase the reaction temperature; Screen alternative ligands (e.g., switch from SPhos to XPhos or vice-versa). |
Conclusion
The two-stage synthesis of 6-substituted indoles via a borylated intermediate is a powerful and highly adaptable strategy for modern organic and medicinal chemistry. By first preparing the stable indole-6-boronic acid pinacol ester, researchers create a versatile platform from which a vast library of analogues can be rapidly synthesized. The Suzuki-Miyaura coupling step offers exceptional reliability and functional group tolerance, making this entire workflow an indispensable tool for drug discovery and materials science professionals.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: A Practical Guide to Iridium-Catalyzed C-H Borylation of Indoles
Introduction: The Strategic Value of Borylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Consequently, methods for the selective functionalization of the indole ring are of paramount importance in drug discovery and development.[1] Among various functionalization strategies, the introduction of a boron moiety via C-H borylation has emerged as a particularly powerful tool. The resulting borylated indoles are exceptionally versatile synthetic intermediates, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura) to form new carbon-carbon and carbon-heteroatom bonds.[2][3]
Transition-metal-catalyzed C-H borylation provides an atom-economical and efficient pathway to these valuable building blocks.[2] Iridium catalysis, in particular, has become the gold standard for this transformation due to its high efficiency, broad functional group tolerance, and tunable regioselectivity under relatively mild conditions.[4][5] This guide provides an in-depth overview of the mechanistic principles, practical experimental protocols, and key considerations for achieving successful and regioselective iridium-catalyzed C-H borylation of indoles.
Pillar 1: Mechanistic Rationale and Regiocontrol
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing C-H borylation reactions. The widely accepted mechanism for iridium-catalyzed borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[4][6][7]
The Catalytic Cycle
-
Catalyst Activation: The active Ir(III) catalyst, typically a tris(boryl) complex, is generated in situ from an iridium precursor like [Ir(COD)OMe]₂ and a ligand.
-
C-H Activation: The arene (indole) undergoes oxidative addition to the Ir(III) center, breaking a C-H bond and forming a sterically crowded Ir(V) intermediate.[4][7] This is often the rate-determining and selectivity-determining step.
-
Reductive Elimination: The Ir(V) intermediate rapidly undergoes reductive elimination to form the C-B bond of the product and an Ir(III) hydride species.
-
Catalyst Regeneration: The Ir(III) catalyst is regenerated through reaction with the boron source (e.g., B₂pin₂), completing the cycle.[4]
Figure 1: Generalized catalytic cycle for the Iridium-catalyzed C-H borylation of arenes.
Controlling Regioselectivity: The Critical Challenge
The indole nucleus presents multiple C-H bonds for potential borylation. Achieving high regioselectivity is therefore the central challenge and depends on a delicate balance of steric and electronic factors, often controlled by the choice of ligand and the substituent on the indole nitrogen.[5]
-
Steric Dominance: The regioselectivity of iridium-catalyzed borylation is primarily governed by sterics.[4] The catalyst, encumbered by its ligands and boryl groups, will preferentially activate the most accessible C-H bond. This principle is expertly exploited through the use of directing groups.
-
C3-Selectivity: Bulky protecting groups on the indole nitrogen, such as Boc (tert-butyloxycarbonyl) or large silyl groups, effectively block the C2 position, directing borylation to the C3 position.[8] Recent developments have even enabled ligand-free protocols for C3 borylation of N-acyl protected indoles, offering a simplified and highly selective method.[8][9][10]
-
C7-Selectivity: Directing groups such as hydrosilyl (-SiH₃) or even the nitrogen atom of a C2-substituted indole can steer the catalyst towards the sterically hindered C7 position.[8][11][12]
-
C6-Selectivity: Highly specialized, bulky directing groups have been designed to leverage dispersive interactions with the ligand, forcing the borylation to occur at the C6 position.[13]
-
-
Electronic Influence: While sterics are dominant, the inherent electronic properties of the heterocycle play a secondary role.[5][11] Borylation tends to occur distal to nitrogen atoms, in part because rapid N-H borylation (if unprotected) can create a sterically unfavorable environment near the nitrogen.[14]
Pillar 2: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving high-yielding and selective C-H borylation.
Protocol 1: Ligand-Free C3-Borylation of N-Acyl Indole
This protocol is adapted from a simple and robust ligand-free method, which is highly attractive for its operational simplicity and excellent regioselectivity for the C3 position.[2][8][9]
Materials and Reagents:
-
Catalyst: [Ir(COD)OMe]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dimethoxide)
-
Indole Substrate: N-acetylindole (or other N-acyl indole)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Solvent: n-Hexane (anhydrous)
-
Internal Standard (for GC analysis): Dodecane
-
Work-up: Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
Purification: Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add N-acetylindole (0.2 mmol, 1.0 equiv.), B₂pin₂ (0.3 mmol, 1.5 equiv.), and [Ir(COD)OMe]₂ (0.003 mmol, 1.5 mol%).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous n-hexane (1.0 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block at 80 °C and stir for 12 hours.
-
Monitoring: After cooling to room temperature, the reaction progress can be monitored by taking a small aliquot, filtering it through a small plug of silica, and analyzing by GC-MS or ¹H NMR.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering, concentrate the solvent and purify the crude product by flash column chromatography on silica gel to afford the pure C3-borylated indole.
Figure 2: Standard experimental workflow for iridium-catalyzed C-H borylation.
Pillar 3: Data-Driven Insights and Troubleshooting
Comparative Data on Regioselective Borylation
The choice of ligand and directing group is paramount for achieving the desired regioselectivity. The following table summarizes key findings from the literature to guide experimental design.
| N-Substituent / Directing Group | Catalyst / Ligand | Borylation Position | Typical Yield | Reference |
| -Acyl, -Benzoyl | [Ir(COD)OMe]₂ / (None) | C3 | 70-95% | [8][9] |
| -Boc, -Si(i-Pr)₃ | [Ir(COD)OMe]₂ / dtbpy | C3 | Good to Excellent | [8] |
| -H (unprotected) | [Ir(COD)OMe]₂ / Me₄phen | C2 / C3 mixture | Variable | [15] |
| -SiEt₂H | [Ir(COD)OMe]₂ / dtbpy | C7 | ~70% | [11] |
| Bulky Phosphine | [Ir(COD)OMe]₂ / phen | C6 | 60-80% | [13] |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; Me₄phen = 3,4,7,8-tetramethyl-1,10-phenanthroline; phen = 1,10-phenanthroline
Troubleshooting Common Issues
-
Low or No Conversion:
-
Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the iridium catalyst.
-
Reagent Purity: Use anhydrous solvents. Water can hydrolyze the boron reagent and affect catalyst activity. B₂pin₂ should be a clean, white solid.
-
Catalyst Activity: Use a fresh, reputable source of the iridium precursor. Catalyst decomposition can lead to inconsistent results.[16]
-
-
Poor Regioselectivity:
-
Incomplete Protection: If targeting a specific position with a directing group (e.g., C3), ensure the indole nitrogen is fully and robustly protected.
-
Ligand Choice: The ligand is critical. For challenging substrates, screening different bipyridine or phenanthroline ligands may be necessary to balance steric and electronic demands.[5][17]
-
Temperature Effects: At lower temperatures, underlying electronic preferences may become more pronounced, potentially altering selectivity.[17]
-
-
Formation of Side Products:
-
N-Borylation: With N-H indoles, borylation can occur on the nitrogen. This is often reversible, but can sometimes lead to catalyst deactivation.[14] Using a protecting group is the most effective solution.
-
Bis-borylation: At high catalyst loading or prolonged reaction times, double borylation may occur. Optimize reaction time and stoichiometry to minimize this.
-
References
- 1. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Ligand-free iridium-catalyzed regioselective C-H borylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Medicinal Chemistry
Introduction: The Indole Nucleus and the Power of C-6 Functionalization
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, signaling molecules, and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in drug discovery.[1] Molecules incorporating this moiety exhibit a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]
While functionalization at various positions of the indole ring can modulate pharmacological activity, the C-6 position offers a strategic vector for introducing molecular diversity. Substitution at this position can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic properties. It is in this context that 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (hereafter referred to as 6-Bpin-indole ) emerges as an indispensable synthetic intermediate.[5] This stable, versatile boronate ester is a key player in modern synthetic organic chemistry, primarily enabling the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[5][6]
This guide provides an in-depth look at the application of 6-Bpin-indole, focusing on its central role in the Suzuki-Miyaura cross-coupling reaction, and offers a detailed protocol for its use in the synthesis of novel 6-aryl-indole derivatives for drug discovery programs.
Physicochemical Properties & Handling
6-Bpin-indole is a stable, crystalline solid, making it easy to handle and store compared to more reactive organometallic reagents. Its pinacolboronate ester group confers stability to air and moisture, allowing for convenient use in standard laboratory settings without the need for rigorously anhydrous, air-free techniques, although such conditions are recommended for optimal reaction performance.[7]
| Property | Value |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 243.11 g/mol [8][9] |
| CAS Number | 642494-36-8[5][8] |
| Appearance | White to off-white or yellow powder/crystalline solid[10] |
| Purity | Typically >97% (HPLC)[11] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon)[11] |
Safety & Handling: 6-Bpin-indole is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5][9] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[6][12] It involves the palladium-catalyzed reaction between an organoboron compound (like 6-Bpin-indole) and an organohalide or triflate. The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast library of reactants, making it a workhorse in medicinal chemistry.[7]
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronate ester (6-Bpin-indole), activated by a base, transfers its indole moiety to the palladium center, displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general, robust procedure for coupling 6-Bpin-indole with a representative aryl bromide. Researchers should note that optimization of the catalyst, base, and solvent system may be required for challenging substrates.
Title: General Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bpin-indole with an Aryl Bromide.
1. Materials & Equipment
-
Reagents:
-
This compound (1.0 equiv )
-
Aryl or Heteroaryl Bromide (1.2 equiv )
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv )
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv )
-
Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere manifold (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
2. Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Crucial):
-
Place the 6-Bpin-indole, aryl bromide, palladium catalyst, and base into a flame-dried round-bottom flask containing a magnetic stir bar.
-
Causality: The catalyst, particularly in its active Pd(0) form, is sensitive to oxygen. Performing this step under an inert gas prevents catalyst oxidation and deactivation, ensuring efficient turnover.
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with Argon or Nitrogen three times.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane/water solvent mixture by sparging with Argon for 15-20 minutes.
-
Causality: Removing dissolved oxygen from the solvent is another critical step to protect the catalyst.
-
Using a syringe, transfer the degassed solvent into the reaction flask.
-
-
Reaction Execution:
-
Fit the flask with a condenser (under a positive pressure of inert gas).
-
Lower the flask into a preheated oil bath set to 85-95 °C.
-
Stir the reaction vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the limiting reagent (typically the boronate ester) indicates completion.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Causality: This step removes the inorganic base and salts.
-
Combine the organic layers and wash with brine.
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final 6-aryl-indole compound.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling using 6-Bpin-indole.
Applications and Significance in Drug Discovery
The true value of 6-Bpin-indole lies in its ability to rapidly generate libraries of novel 6-substituted indoles for high-throughput screening. By varying the aryl or heteroaryl halide coupling partner, medicinal chemists can systematically explore the structure-activity relationship (SAR) at this position. This strategy is instrumental in optimizing lead compounds for enhanced potency, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Indole derivatives synthesized via this methodology are key components in the development of therapeutic agents across multiple disease areas:
-
Oncology: Many kinase inhibitors targeting signaling pathways in cancer cells feature a substituted indole core.
-
Neuroscience: The indole scaffold is central to neurotransmitters like serotonin, and its derivatives are explored for treating neurological and psychiatric disorders.
-
Infectious Diseases: Novel indole-based compounds have shown promise as antibacterial and antiviral agents.
The synthesis of N4-methyltalpinine, an indole alkaloid with NF-κB inhibitory activity, highlights the importance of complex indole structures in targeting inflammatory pathways.[2] The ability to construct such C-C bonds with reagents like 6-Bpin-indole is fundamental to accessing these and other bioactive molecules.[2][13]
Troubleshooting & Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Inappropriate base/solvent combination. | 1. Use fresh, high-quality catalyst. Ensure a strictly inert atmosphere.2. Improve the degassing procedure (sparge longer or use freeze-pump-thaw cycles).3. Screen alternative bases (e.g., K₃PO₄, CsF) and solvents (e.g., DMF, Toluene). |
| Protodeborylation | Cleavage of the C-B bond by trace water or protic sources, replacing it with a C-H bond. | 1. Use anhydrous solvents and dry the base thoroughly before use.2. Ensure the inert atmosphere is maintained throughout the reaction.3. Use a milder base if the substrate is sensitive. |
| Homocoupling of Aryl Halide | The aryl halide reacts with itself to form a biaryl byproduct. | 1. This can be promoted by oxygen. Improve inert atmosphere technique.2. Adjust stoichiometry; avoid a large excess of the aryl halide. |
| N-H Interference | The acidic indole N-H proton can sometimes interfere with the catalyst or base. | 1. The described protocol is generally effective for unprotected indoles.[12]2. For problematic substrates, consider protecting the indole nitrogen (e.g., with a Boc or SEM group) prior to coupling. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to efficiently navigate and expand chemical space. Its stability, reliability, and versatility in the Suzuki-Miyaura cross-coupling reaction make it a cornerstone for the synthesis of 6-substituted indoles. By enabling the rapid generation of diverse molecular architectures, this building block plays a pivotal role in the discovery and development of the next generation of indole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. This compound | C14H18BNO2 | CID 44754854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 269410-24-4 | TCI AMERICA [tcichemicals.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Standard conditions for cross-coupling reactions with 6-(pinacolboranyl)-1H-indole
An In-Depth Guide to Cross-Coupling Reactions with 6-(Pinacolboranyl)-1H-indole: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of the 6-Substituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" that interacts with a wide array of biological targets.[2][3] Functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. The C-6 position, in particular, offers a strategic vector for modification, influencing properties such as metabolic stability and receptor affinity.
6-(Pinacolboranyl)-1H-indole has emerged as a highly versatile and valuable building block for drug discovery and materials science. This air-stable boronic ester provides a robust handle for introducing the indole-6-yl moiety into complex molecules through a variety of metal-catalyzed cross-coupling reactions.[4] This guide offers a comprehensive overview of the standard conditions and underlying principles for the most critical cross-coupling reactions involving this reagent, providing researchers with both the practical steps and the theoretical understanding needed for successful synthesis. We will delve into the causality behind experimental choices for Suzuki-Miyaura, Chan-Lam, and other relevant transformations, equipping scientists with the knowledge to troubleshoot and adapt these powerful reactions.[5][6][7]
The Workhorse: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[8] When using 6-(pinacolboranyl)-1H-indole, this reaction enables the direct linkage of the indole core to a variety of aryl, heteroaryl, or vinyl partners.
Mechanistic Rationale & Component Selection
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] Understanding this cycle is key to selecting the optimal components.
-
Oxidative Addition: A low-valent Pd(0) species inserts into the aryl/vinyl-halide (or triflate) bond, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is base-activated; the base (e.g., K₂CO₃, K₃PO₄) forms a more nucleophilic "ate" complex with the boron, facilitating the transfer. The choice of base can significantly impact reaction rates and is often substrate-dependent.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Catalyst and Ligand Choice: For heteroaromatic substrates like indoles, catalyst systems must be robust. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is particularly useful as its wide "bite angle" promotes the final reductive elimination step. For more challenging couplings, specialized biarylphosphine ligands developed by Buchwald and others can provide higher activity.[10][11]
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and an aqueous base solution is common. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for efficient transmetalation.[12]
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indole-6-Boronic Acid Pinacol Ester
Welcome to the technical support center for the synthesis of indole-6-boronic acid pinacol ester. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. Indole-6-boronic acid pinacol ester is a versatile intermediate in pharmaceutical and materials science, primarily employed in Suzuki-Miyaura cross-coupling reactions to introduce the indole-6-yl moiety.[1]
Achieving a high yield of this specific regioisomer can be challenging due to the inherent reactivity of the indole nucleus, which electronically favors functionalization at the C3 position.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format. The most reliable and common method for selectively obtaining the C6-isomer is the Palladium-catalyzed Miyaura borylation of a 6-haloindole. While direct C-H borylation is a powerful tool, achieving C6 selectivity over other positions (C2, C3, C7) is exceptionally challenging and often requires specialized directing groups.[4][5] Therefore, this guide will focus primarily on optimizing the more prevalent Miyaura borylation pathway.
Question 1: I am observing low or no conversion of my 6-haloindole starting material. What are the likely causes?
Low conversion is a frequent issue that can typically be traced back to the catalyst system, reaction conditions, or reagents.
Potential Cause 1: Inactive Catalyst System The efficiency of the Pd-catalyzed Miyaura borylation is highly dependent on the active Pd(0) species and a suitable phosphine ligand.
-
Expert Insight: The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step. If your catalyst system is not promoting this step efficiently, the reaction will stall.
-
Solutions:
-
Catalyst & Ligand Choice: For electron-rich and sterically hindered substrates like indoles, bulky, electron-rich phosphine ligands are often essential. Combinations like Pd₂(dba)₃ with XPhos or SPhos are excellent starting points.
-
Pre-catalyst Activation: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Incomplete reduction can lead to low conversion.
-
Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.
-
Potential Cause 2: Suboptimal Base or Solvent The base plays a crucial role in the transmetalation step and the overall catalytic cycle.
-
Expert Insight: The traditional choice, potassium acetate (KOAc), can sometimes be suboptimal. Its solubility in common organic solvents is limited. Recent studies have shown that lipophilic carboxylate bases, like potassium 2-ethylhexanoate, can significantly accelerate the reaction even at lower temperatures by improving solubility and minimizing inhibitory effects from the acetate anion.[6][7][8]
-
Solutions:
-
Base Screening: If KOAc gives poor results, consider screening other bases. See the table below for suggestions.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all components at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF. Ensure your solvent is of high purity and appropriately dried.
-
Potential Cause 3: Poor Reagent Quality The purity of your boron source, bis(pinacolato)diboron (B₂pin₂), is critical.
-
Expert Insight: B₂pin₂ can degrade over time, especially if exposed to moisture. Impurities can inhibit the catalyst.
-
Solutions:
-
Use B₂pin₂ from a reputable supplier.
-
If the reagent is old or has been improperly stored, consider purifying it by recrystallization or using a fresh bottle.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Question 2: My reaction works, but the final yield is low after purification. What's causing product loss?
Low isolated yield despite good conversion often points to issues during workup and purification, particularly product decomposition.
-
Expert Insight: Boronic esters, while more robust than boronic acids, are susceptible to hydrolysis back to the boronic acid, especially on acidic surfaces like standard silica gel.[9][10] This can lead to significant product loss, streaking on TLC plates, and difficult purification. The N-H of the indole can also complicate chromatography.
-
Solutions:
-
Modified Workup: Perform an aqueous workup quickly and avoid strongly acidic or basic conditions if possible. Ensure complete removal of water from the organic extract before concentrating.
-
Chromatography Strategy:
-
Use Neutralized Silica: Pre-treat your silica gel by slurrying it with a solvent containing 1-2% triethylamine or ammonia, then removing the solvent. This neutralizes acidic sites and prevents decomposition.
-
Switch to Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying boronic esters.[11]
-
Avoid Protic Solvents: Do not use methanol as a major component of your eluent, as it can promote transesterification or hydrolysis. Acetone, ethyl acetate, hexanes, and dichloromethane are better choices.[11]
-
-
Recrystallization: If your product is a solid, recrystallization is the ideal purification method as it completely avoids contact with silica or alumina.
-
N-Protection: If you are using an N-H indole, consider protecting it (e.g., with a Boc or SEM group). This often improves the chromatographic behavior of the molecule, making purification much cleaner.
-
| Problem | Potential Cause | Recommended Solution |
| Low Isolated Yield | Product decomposition on silica gel. | Use neutral alumina or silica gel treated with Et₃N for column chromatography.[11] |
| Hydrolysis during aqueous workup. | Minimize contact time with aqueous layers; ensure thorough drying of the organic phase. | |
| Product is a solid but oily after column. | Attempt recrystallization from a suitable solvent system (e.g., Hexane/EtOAc). | |
| Streaking on TLC | On-plate decomposition or interaction of N-H. | Spot a co-spot of your sample with a drop of triethylamine. If the spot sharpens, it indicates an issue with silica acidity. |
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group should I use for the borylation of my 6-haloindole?
The choice of N-protecting group is critical. It prevents side reactions at the indole nitrogen and can significantly impact the electronic properties of the substrate and the solubility of the product.
-
Boc (tert-Butoxycarbonyl): An excellent choice. It is robust enough for the borylation conditions but can be easily removed later. It often improves solubility and chromatographic behavior.[12]
-
Ts (Tosyl) or Ms (Mesyl): These electron-withdrawing groups can deactivate the indole ring, potentially making the oxidative addition step more difficult and requiring more forcing conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A versatile protecting group that is stable to a wide range of conditions and can be removed under specific fluoride-mediated or acidic conditions.
-
Unprotected (N-H): While possible, it is often more challenging. The acidic N-H proton can interfere with the base and potentially lead to side reactions or purification difficulties. Protection is generally recommended for achieving high, reproducible yields.
Q2: Can I use Iridium-catalyzed C-H borylation to make indole-6-boronic acid pinacol ester?
While powerful, direct Ir-catalyzed C-H borylation of a parent indole is generally not selective for the C6 position.
-
Mechanistic Insight: The regioselectivity of Ir-catalyzed borylation is governed by a combination of steric and electronic factors. For unprotected or N-Alkyl indoles, borylation typically favors the C2 or C3 positions.[2][3]
-
Directing Groups: Achieving selectivity at other positions, such as C7, requires specific directing groups attached to the indole nitrogen (e.g., N-silyl groups).[13][14] To date, a simple and general directing group strategy for high C6 selectivity remains a significant challenge. For reliable access to the C6 isomer, the Miyaura borylation of a 6-haloindole is the superior and more predictable method.
Comparison of Synthetic Strategies
Caption: Comparison of major synthetic routes.
Q3: How should I store my final product?
Indole-6-boronic acid pinacol ester is relatively stable but should be handled with care to ensure its longevity and purity.[15]
-
Storage Conditions: Store the product in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air.
-
Temperature: For long-term storage (months to years), keep it in a freezer at -20°C. For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient.[16]
-
Handling: When handling the material, allow it to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.
Experimental Protocol: Optimized Miyaura Borylation of N-Boc-6-bromoindole
This protocol provides a robust starting point for the synthesis, incorporating best practices discussed in this guide.
Materials:
-
N-Boc-6-bromoindole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
XPhos (0.02 equiv, 2 mol%)
-
Potassium Acetate (KOAc), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous (<50 ppm H₂O)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-6-bromoindole, B₂pin₂, and potassium acetate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the starting indole.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on neutral alumina or triethylamine-treated silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure N-Boc-indole-6-boronic acid pinacol ester. The Boc group can be removed in a subsequent step if desired.
References
- 1. chembk.com [chembk.com]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 7. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
Common side reactions in the borylation of 6-bromo-1H-indole
Welcome to the technical support center for the borylation of 6-bromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, experience-based solutions to specific experimental issues.
Troubleshooting Guide
This section addresses specific problems you might be encountering in your laboratory work. Each question is followed by a detailed explanation of the potential causes and provides actionable steps for remediation.
Question: My borylation of 6-bromo-1H-indole is resulting in low yields and a significant amount of debrominated indole. What is the cause and how can I prevent this?
Answer:
The observation of your starting material, 6-bromo-1H-indole, being converted to 1H-indole (debromination or hydrodehalogenation) is a common side reaction in palladium-catalyzed borylations.[1][2] This occurs when the organopalladium intermediate, formed after the oxidative addition of 6-bromo-1H-indole to the Pd(0) catalyst, undergoes a reaction that replaces the bromine atom with a hydrogen atom instead of the desired boryl group.
Primary Causes and Mechanistic Insight:
-
Source of Hydride: The hydride source for this undesired reaction can be varied. Common culprits include solvent molecules (like alcohols or even trace water), the boronic acid reagent itself (pinacolborane, H-Bpin, is more prone to this than B2pin2), or amine bases.[3][4]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand plays a crucial role. Some ligand systems are more prone to promoting the reductive elimination of the hydride with the aryl group.
Actionable Troubleshooting Steps:
-
Reagent Purity and Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Traces of water can contribute to this side reaction. While some Suzuki-Miyaura reactions benefit from water, it can be detrimental in the borylation step.[5]
-
Choice of Boron Source: If you are using pinacolborane (H-Bpin), consider switching to bis(pinacolato)diboron (B2pin2). B2pin2 is generally less prone to causing dehalogenation.[3]
-
Ligand and Catalyst Screening: The ligand can significantly influence the course of the reaction. Bulky, electron-rich phosphine ligands like XPhos or SPhos often give good results and can suppress side reactions.[6][7] Consider screening a panel of ligands to find the optimal one for your specific substrate.
-
Base Selection: The base is a critical parameter. While stronger bases can sometimes accelerate the desired reaction, they can also promote side reactions. A milder base like potassium acetate (KOAc) is often the preferred choice in Miyaura borylations to minimize competing reactions.[3][8]
-
Temperature Optimization: Lowering the reaction temperature may help to disfavor the debromination pathway. Monitor the reaction progress carefully to find a balance between reaction rate and selectivity.
Question: I am observing a significant amount of a high-molecular-weight byproduct that I suspect is a homocoupled dimer of my indole. How can I confirm this and what is causing its formation?
Answer:
The formation of a symmetrical biphenyl (or in this case, a bi-indole) is another prevalent side reaction.[1][5] This occurs when the borylated product reacts with the unreacted 6-bromo-1H-indole starting material in a subsequent Suzuki-Miyaura cross-coupling reaction.[5][9]
Confirmation and Causality:
-
Identification: This byproduct can be identified by mass spectrometry, where it will have a molecular weight corresponding to two indole units linked together.
-
Mechanism: This side reaction is essentially an in-situ Suzuki-Miyaura coupling. The choice of base is critical here; stronger bases can activate the newly formed boronic ester, promoting its transmetalation and subsequent coupling with the starting material.[8] The presence of water can also facilitate this unwanted coupling.[5]
Strategies for Mitigation:
-
Base Optimization: This is the most critical parameter to adjust. Avoid strong bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) if homocoupling is an issue. Potassium acetate (KOAc) is generally the base of choice to suppress this side reaction.[3][8][10] The use of lipophilic bases like potassium 2-ethylhexanoate has also been shown to be effective under mild conditions.[11]
-
Control of Water Content: Ensure your reaction is run under strictly anhydrous conditions. As mentioned, water can accelerate the Suzuki-Miyaura pathway.[5]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the buildup of the homocoupled product. Lowering the temperature can also help to slow down this undesired subsequent reaction.
-
One-Pot Two-Step Approach: If the goal is a subsequent Suzuki coupling, consider a one-pot, two-step procedure where the borylation is driven to completion first, followed by the addition of the second coupling partner and a suitable base for the Suzuki reaction.[10][12]
Question: My reaction is stalling, and I have a mixture of starting material and the desired borylated product. How can I push the reaction to completion?
Answer:
Incomplete conversion can be frustrating and can complicate purification.[13] Several factors can lead to a stalled reaction.
Potential Reasons and Solutions:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. This can be due to oxygen ingress or other impurities.[5] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Reaction Time or Temperature: Some borylation reactions can be slow. Consider increasing the reaction time or temperature. However, be mindful that higher temperatures can also promote side reactions.[13]
-
Sub-optimal Reagent Stoichiometry: Ensure you are using a slight excess of the diboron reagent (typically 1.1 to 1.5 equivalents).
-
Re-evaluate Catalyst and Ligand Loading: While lower catalyst loading is desirable, it may not be sufficient for complete conversion. A modest increase in the catalyst/ligand loading could be beneficial.[6]
Frequently Asked Questions (FAQs)
What are the most common side reactions in the Miyaura borylation of 6-bromo-1H-indole?
The most frequently encountered side reactions are:
-
Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom to form 1H-indole.[1][2]
-
Homocoupling: The Suzuki-Miyaura coupling of the borylated product with the starting 6-bromo-1H-indole to form a bi-indole dimer.[1][5]
-
Protodeborylation: The cleavage of the C-B bond of the product, replacing the boronic ester with a hydrogen atom. This is often a problem during purification on silica gel, especially with heteroaryl boronates.[14]
How does the choice of ligand affect the outcome of the borylation reaction?
The ligand is a crucial factor in achieving an efficient and selective borylation.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald-type family (e.g., XPhos, SPhos), are often highly effective.[6][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle while potentially suppressing side reactions. The choice of ligand can influence reaction rates and the propensity for side reactions like debromination and homocoupling.
What is the role of the base in the Miyaura borylation, and why is KOAc commonly used?
The base plays a critical role in the transmetalation step of the catalytic cycle.[3][8] It is believed to activate the palladium complex, making it more reactive towards the diboron reagent.[8] Potassium acetate (KOAc) is a mild base that is effective in promoting the desired borylation without significantly promoting the undesired Suzuki-Miyaura homocoupling of the product.[3][8] Stronger bases can lead to a higher incidence of this homocoupling side reaction.[8]
Can I use a one-pot procedure for the borylation and subsequent Suzuki-Miyaura coupling?
Yes, a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling is a common and efficient strategy.[6][10][12] This approach avoids the isolation of the potentially sensitive boronic ester intermediate.[2] Typically, the borylation reaction is allowed to go to completion, and then the second aryl halide and a suitable aqueous base for the Suzuki coupling are added directly to the reaction mixture.[12]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired borylation pathway versus the common side reactions.
Caption: Competing pathways in the borylation of 6-bromo-1H-indole.
Experimental Protocols
Standard Protocol for Miyaura Borylation of 6-Bromo-1H-Indole
This protocol is a general starting point and may require optimization.
-
To a flame-dried Schlenk flask, add 6-bromo-1H-indole (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and a ligand (if not using a pre-catalyst, e.g., dppf, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding borylation reactions.
References
- 1. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 2. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. catalysis-consulting.com [catalysis-consulting.com]
- 6. medium.com [medium.com]
- 7. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 11. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Welcome to the technical support guide for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, its purity is paramount for achieving high yields and predictable outcomes in subsequent steps.[1][2][3]
However, the purification of indole boronic acid pinacol esters presents unique challenges, primarily stemming from their sensitivity to hydrolysis and their potential for strong interaction with common chromatographic media.[4][5][6] This guide provides field-proven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Purification Decision Workflow
The following workflow provides a general decision-making framework for purifying the crude product after synthesis and initial workup.
Caption: Decision workflow for purification of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a practical question-and-answer format.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I am attempting to purify my indole boronic ester using standard silica gel chromatography, but I'm experiencing very low recovery. My TLC plate shows the product streaking severely or remaining at the baseline. What is causing this?
A: This is the most common problem encountered with boronic acid pinacol esters. The root cause lies in the chemical interaction between your compound and the stationary phase.
-
Causality: The boron atom in the dioxaborolane ring is Lewis acidic. The surface of standard silica gel is decorated with silanol groups (Si-OH), which are Lewis basic and slightly acidic. This leads to two detrimental processes:
-
Strong Adsorption: A strong dative interaction can form between the empty p-orbital of the boron and the lone pairs on the silanol oxygens, causing the compound to irreversibly bind to the silica.[4]
-
On-Column Hydrolysis: The acidic nature of the silica surface can catalyze the hydrolysis of the pinacol ester to the corresponding free boronic acid.[4][5] The resulting indole-6-boronic acid is significantly more polar and will not elute with typical non-polar solvent systems, remaining adsorbed to the column.[6]
-
Solutions & Protocols
| Solution | Mechanism | Key Considerations |
| Deactivated Silica Gel | Neutralizes acidic silanol groups, preventing both strong adsorption and acid-catalyzed hydrolysis.[7] | The most reliable chromatographic method. Requires pre-treatment of the silica. See Protocol 1 below. |
| "Flash" Chromatography | Minimizes the contact time between the compound and the silica gel, reducing the extent of decomposition.[6] | Use higher pressure and faster flow rates. This is a mitigation strategy, not a complete solution. |
| Alternative Sorbents | Utilizes stationary phases with different surface properties, such as neutral or basic alumina. | Alumina can also have activity issues; test on TLC scale first. Resolution may differ from silica. |
| Solvent Doping | Adding a small amount of a polar modifier (e.g., 1% triethylamine or methanol) can improve elution. | Triethylamine deactivates silica in-situ. Methanol can compete for binding but may lower resolution. |
Protocol 1: Preparation and Use of Deactivated Silica Gel
This procedure passivates the active sites on silica gel, enabling successful chromatographic purification of boronic esters.
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column into a beaker. Create a slurry using your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Deactivation: While stirring the slurry, add triethylamine (NEt₃) dropwise until you reach approximately 1-2% of the total solvent volume.
-
Equilibration: Stir the slurry for 15-20 minutes. A faint smell of ammonia/amine from the supernatant indicates that the silica has been neutralized.
-
Column Packing: Pack the column with the deactivated silica slurry as you normally would.
-
Elution: Run the column using an eluent that has also been treated with a small amount of triethylamine (e.g., 0.1-0.5% v/v) to maintain the deactivated state of the column throughout the purification.
Issue 2: Product Hydrolysis During Aqueous Workup
Q: My crude NMR looks clean, but after performing an aqueous workup and purification, I see significant amounts of indole-6-boronic acid and free pinacol. How can I prevent this decomposition?
A: The B-O bonds of the pinacol ester are susceptible to cleavage by water.[5] This hydrolysis is accelerated by both acidic and, to a lesser extent, strongly basic conditions. The indole N-H can also complicate extractions with base.
Solutions:
-
Minimize Contact Time: Perform aqueous washes as quickly as possible. Do not let biphasic mixtures sit for extended periods.
-
Control pH: Avoid acidic washes (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, perform it quickly and immediately follow with a neutral wash. Use mild bases like saturated aqueous sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Use Brine: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water before drying.
-
Thorough Drying: Use a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water from the organic solution before concentrating it.
Issue 3: Removing Bis(pinacolato)diboron (B₂pin₂) and Other Non-polar Impurities
Q: My reaction is complete, but the crude material is contaminated with residual B₂pin₂. It co-elutes with my product on the column. How can I remove it?
A: B₂pin₂ is a common impurity from Miyaura borylation reactions and can have a similar polarity to the desired product, making chromatographic separation challenging.
Solutions:
-
Recrystallization/Trituration: This is often the most effective method. Since this compound is a solid, it can often be purified by crystallization, which will leave the more soluble B₂pin₂ impurity in the mother liquor. See Protocol 2 for a general procedure.[7][8]
-
Kugelrohr Distillation (for B₂pin₂): If the desired product is non-volatile, excess B₂pin₂ can sometimes be removed from the crude mixture under high vacuum, as it can be sublimed. This is highly dependent on the scale and thermal stability of your product.
-
Carry-Forward: In some cases, if the next step is a Suzuki-Miyaura coupling, small amounts of residual B₂pin₂ may not interfere with the reaction and can be removed during the purification of the final coupled product.[7]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Identify a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Common systems for boronic esters include ethyl acetate/hexanes, dichloromethane/hexanes, or ether/petroleum ether.[8]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate) while heating gently to dissolve the solid completely.
-
Induce Crystallization: Slowly add the "anti-solvent" (e.g., hexanes) dropwise to the hot solution until it just begins to turn cloudy. Add a few more drops of the good solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator (4 °C) or freezer (-20 °C).
-
Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its long-term stability? A: To prevent gradual hydrolysis from atmospheric moisture, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For short-term storage (days to weeks), refrigeration at 0-4 °C in a desiccator is sufficient. For long-term storage (months to years), storing at -20 °C is recommended.[9] Always allow the container to warm to room temperature before opening to prevent condensation on the solid.
Q2: What are the best analytical methods for assessing the purity of my final product? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: These are essential for confirming the structure and identifying organic impurities. The characteristic singlet for the 12 methyl protons of the pinacol group should be clean and integrate correctly.
-
LC-MS: This can be challenging due to the potential for on-column hydrolysis, which can give a false impression of impurity (as the boronic acid).[10][11] To minimize this, use a rapid method with aprotic solvents in the sample diluent.[11] Some studies suggest that columns with low residual silanol activity or the use of highly basic mobile phases can improve analysis.[10][11]
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. The reported melting point for this compound is in the range of 167-172 °C.[2]
Q3: Can I use reversed-phase chromatography to purify this compound? A: Reversed-phase (e.g., C18) chromatography is generally not recommended for the preparative purification of boronic esters. The aqueous mobile phases used will almost certainly cause complete hydrolysis of the ester to the free boronic acid.[5][10] While analytical reversed-phase HPLC methods exist, they require special conditions to prevent on-column degradation and are not suitable for isolation.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Use of 6-(Pinacolboranyl)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6-(pinacolboranyl)-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges related to the stability of this compound under the aqueous basic conditions typical for these couplings and provide field-proven insights and troubleshooting strategies to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent's Chemistry
This section covers the fundamental chemical principles governing the stability and reactivity of 6-(pinacolboranyl)-1H-indole.
???+ question "Q1: What is 6-(pinacolboranyl)-1H-indole and why is it used?"
???+ question "Q2: What are the primary stability concerns for this reagent under aqueous basic conditions?"
???+ question "Q3: How does pH affect the stability of 6-(pinacolboranyl)-1H-indole?"
???+ question "Q4: Is the pinacol ester always more stable than the corresponding boronic acid?"
???+ question "Q5: Does the indole N-H group cause problems during Suzuki coupling?"
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during Suzuki-Miyaura reactions with 6-(pinacolboranyl)-1H-indole.
Issue 1: Low or No Product Yield
-
Symptom: The reaction shows minimal or no conversion of the starting materials to the desired coupled product, as monitored by TLC, GC-MS, or LC-MS.
-
Possible Cause A: Degradation of the Boronic Ester (Protodeboronation)
-
Diagnosis: The primary byproduct observed is 1H-indole. This strongly indicates that protodeboronation is the dominant reaction pathway.
-
Explanation: The combination of a strong base, high temperature, and prolonged reaction time creates an environment where C-B bond cleavage is favored over the desired C-C bond formation. Electron-rich heteroaryl boronic esters, like indole derivatives, can be particularly susceptible to this decomposition pathway.[1]
-
Solutions:
-
Optimize the Base: Switch to a milder base. While strong bases like LiOtBu or NaOH can be effective, they also accelerate protodeboronation.[2] Weaker inorganic bases like K₃PO₄ or K₂CO₃ often provide a better balance between reactivity and stability.[3][4] Fluoride sources like KF can also be effective but may require the free boronic acid for optimal performance.[5]
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. For many Suzuki couplings, temperatures between 60-80 °C are sufficient, especially with modern, highly active catalysts.[4] Avoid unnecessarily high temperatures (e.g., >100 °C) if possible.[6]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or continued protodeboronation of the unreacted boronic ester.
-
Ensure Anhydrous Conditions (Initially): While water is often a necessary co-solvent, using rigorously deoxygenated solvents and starting the reaction under an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can contribute to oxidative degradation pathways.
-
-
-
Possible Cause B: Catalyst System Inefficiency
-
Diagnosis: Both starting materials (aryl halide and boronic ester) remain largely unreacted, with minimal byproduct formation.
-
Explanation: The chosen palladium source and ligand are not suitable for the specific substrates. The oxidative addition of the aryl halide to the Pd(0) center or the transmetalation step may be inefficient. Electron-rich heteroaryl substrates often require specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to promote the key steps of the catalytic cycle.[7][8]
-
Solutions:
-
Select an Appropriate Ligand: For coupling with indole derivatives, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(tBu)₃.[5][9] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often more reliable and air-stable, ensuring the generation of the active Pd(0) species in situ.[10]
-
Check Catalyst Loading: While typical loadings are 1-5 mol %, challenging couplings may require a higher catalyst concentration. However, simply increasing the loading should be a final resort after optimizing other parameters.
-
-
-
Possible Cause C: Interference from the Indole N-H Proton
-
Diagnosis: The reaction is sluggish, stalls at partial conversion, or produces a complex mixture of byproducts. This is particularly common with substrates that are sensitive to pH or when using strong bases.
-
Explanation: As discussed in the FAQ, the acidic N-H can interfere with the reaction.
-
Solution: N-Protection. Protecting the indole nitrogen removes the acidic proton from the equation. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal.
Experimental Protocol: N-Boc Protection of 6-(Pinacolboranyl)-1H-indole
-
Dissolve 6-(pinacolboranyl)-1H-indole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
-
Use this protected intermediate in the Suzuki-Miyaura coupling reaction under the optimized conditions. The Boc group can be removed post-coupling using acidic conditions (e.g., trifluoroacetic acid in DCM).
-
Section 3: Visual Guides and Workflows
Visual aids can simplify complex concepts and troubleshooting procedures. Below are diagrams illustrating the key chemical pathways and a logical workflow for addressing common experimental failures.
Diagram 1: Key Degradation Pathways of 6-(Pinacolboranyl)-1H-indole
Caption: Key reaction and degradation pathways for 6-(pinacolboranyl)-1H-indole.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura couplings.
Section 4: Data Summary & Recommended Protocols
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | pKa (Conjugate Acid) | Pros | Cons & Considerations for Indole Boronic Esters |
| K₂CO₃ | ~10.3 | Inexpensive, moderately strong, widely used. | Can be slow for challenging couplings. May require higher temperatures, increasing protodeboronation risk. |
| Cs₂CO₃ | ~10.3 | More soluble in organic solvents than K₂CO₃, often enhances reaction rates. | More expensive. Strength is similar to K₂CO₃, so protodeboronation is still a concern. |
| K₃PO₄ | ~12.3 | Highly effective for many challenging couplings, including with heteroaryl chlorides.[4] | Stronger base, significantly increases risk of protodeboronation if not carefully controlled. Can form slurries, affecting stirring. |
| LiOtBu | ~19 | Very strong base, useful for exhaustive couplings of polyhalogenated substrates.[2] | High risk of protodeboronation and ester hydrolysis. Can cause other base-mediated side reactions. |
| KF | ~3.2 | Mild base. Can promote the catalytic cycle via fluoride's interaction with boron. | Often less effective with boronic esters compared to boronic acids.[5] May require anhydrous conditions. |
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling
This protocol serves as a robust starting point. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 6-(pinacolboranyl)-1H-indole (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol %) and the ligand (if not using a pre-catalyst).
-
-
Reaction Setup:
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or THF/H₂O in a 4:1 to 10:1 ratio).[4][10] The total concentration should be around 0.1 M with respect to the limiting reagent.
-
-
Execution:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (start with 70-80 °C).
-
Stir the reaction vigorously for the required time (monitor by TLC or LC-MS every 1-2 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Protocol 2: Storage and Handling of 6-(Pinacolboranyl)-1H-indole
To ensure the integrity and reactivity of your reagent, follow these guidelines:
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Keep it in a refrigerator or freezer at a low temperature (e.g., -20 °C to 4 °C).
-
Handling: Minimize exposure to atmospheric moisture and air. When weighing and dispensing the reagent, do so quickly in a dry environment or a glovebox if possible. Use fresh, high-purity material for best results, as gradual decomposition can occur over time even with proper storage.[11]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methods to prevent hydrolysis of indole boronic acid pinacol esters
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome to the Technical Support Center for Indole Boronic Acid Pinacol Esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to help you navigate the challenges associated with the stability of these critical reagents. As Senior Application Scientists, we understand the nuances of working with these sensitive compounds and have compiled this resource to address the common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant decomposition of my indole boronic acid pinacol ester during my reaction. What is the likely cause?
The most common cause of decomposition for indole boronic acid pinacol esters is hydrolysis, where the pinacol protecting group is cleaved, reverting the ester back to the more unstable boronic acid.[1][2] This free boronic acid is more susceptible to other degradation pathways, such as protodeboronation (loss of the C-B bond) and oxidation.[3][4][5]
Several factors can accelerate hydrolysis:
-
Presence of Water: This is the most direct cause. Moisture in your solvents, reagents, or reaction atmosphere will promote hydrolysis.
-
pH: The rate of hydrolysis is strongly influenced by pH.[6][7][8] Hydrolysis is considerably accelerated at physiological pH (around 7.4).[6][7] Both acidic and basic conditions can promote hydrolysis, with the specific mechanism varying.[9][10]
-
Reaction Temperature: Higher temperatures can increase the rate of hydrolysis.
-
Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis reaction.
-
Silica Gel: Standard silica gel used in chromatography is acidic and contains surface silanol groups and adsorbed water, which can cause significant hydrolysis of the pinacol ester during purification.[9][11][12]
Q2: How can I minimize hydrolysis during my Suzuki-Miyaura coupling reaction?
To minimize hydrolysis during a Suzuki-Miyaura coupling, the key is to maintain anhydrous (water-free) conditions. Here are several field-proven strategies:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using commercially available anhydrous solvents). All other reagents should also be anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Standard techniques include using a Schlenk line or a glovebox.
-
Anhydrous Base: The choice of base is critical. Using an anhydrous, soluble base like potassium trimethylsilanolate (TMSOK) allows for homogeneous, anhydrous reaction conditions, which can preclude boronic ester hydrolysis and even lead to rate enhancements.[13][14][15][16]
-
Reaction Temperature: While heating is often necessary, avoid excessively high temperatures for prolonged periods.
-
Boronic Ester Identity: Some boronic esters are inherently more stable than others. While pinacol esters are common, for particularly sensitive substrates, consider more sterically hindered or electronically stabilized esters.[2][3]
Q3: My indole boronic acid pinacol ester appears to be degrading on the shelf. What are the proper storage conditions?
Proper storage is crucial for maintaining the integrity of your indole boronic acid pinacol esters.[17] Here are our recommendations:
-
Keep it Dry: Store in a tightly sealed container to protect from atmospheric moisture.[18][19][20] Consider storing in a desiccator with a suitable drying agent.
-
Keep it Cool: Store in a cool, dry, and well-ventilated place.[18][19][20][21] For long-term storage, refrigeration or freezing (-10 to -25 °C) is often recommended, especially for more sensitive compounds.[22]
-
Inert Atmosphere: For highly sensitive esters, consider storing under an inert atmosphere (argon or nitrogen).[22]
-
Protect from Light: While not always the primary cause of degradation, storing in an amber vial or in the dark is good practice.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in Suzuki coupling | Hydrolysis of the boronic ester leading to inactive species. | Implement anhydrous reaction conditions as detailed in the FAQ and the protocol below. Consider using a soluble, anhydrous base like TMSOK.[13][14][15] |
| Streaking or decomposition on TLC/column chromatography | Hydrolysis on the silica gel stationary phase.[1][11] | Neutralize the silica gel by pre-treating it with a solution of boric acid or by using commercially available deactivated silica.[9][11] Alternatively, use a different stationary phase like alumina.[11] For HPLC, using a column with low residual silanol activity and avoiding acidic mobile phase modifiers can minimize on-column hydrolysis.[23][24] |
| Inconsistent results between batches | Degradation of the boronic ester during storage. | Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place, preferably under an inert atmosphere.[17][18][19][21][22] |
| Appearance of a new spot on TLC/peak in LC-MS corresponding to the boronic acid | Hydrolysis has occurred. | If this is observed before the reaction, your starting material may be compromised. If it appears during the reaction, it confirms that your conditions are not sufficiently anhydrous. |
Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura coupling under conditions designed to minimize the hydrolysis of an indole boronic acid pinacol ester.
Materials:
-
Indole boronic acid pinacol ester
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous base (e.g., potassium trimethylsilanolate (TMSOK), potassium carbonate (oven-dried))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Vessel Preparation: Dry the reaction vessel (Schlenk flask) in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add the indole boronic acid pinacol ester, the aryl halide, the palladium catalyst, and the anhydrous base under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe or cannula.
-
Degassing (Optional but Recommended): If not using a pre-catalyst, degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: If purification by column chromatography is necessary, use deactivated silica gel to prevent hydrolysis of any remaining boronic ester.[9][11]
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the mechanism of acid-catalyzed hydrolysis of a pinacol ester, which is a reversible process.[10]
Caption: Mechanism of acid-catalyzed hydrolysis.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting issues related to the instability of indole boronic acid pinacol esters.
Caption: Troubleshooting workflow for instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. echemi.com [echemi.com]
- 19. synquestlabs.com [synquestlabs.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. synquestlabs.com [synquestlabs.com]
- 23. tandfonline.com [tandfonline.com]
- 24. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Troubleshooting low yields in Suzuki reactions using indole boronates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding Suzuki-Miyaura cross-coupling reactions that involve indole boronates. Low yields and inconsistent results can be a significant bottleneck in synthesis campaigns, and this resource aims to provide you with the insights needed to overcome these challenges.
Troubleshooting Guide: From Low Yields to Optimized Reactions
This section is structured to address specific problems you might be encountering at the bench. We will delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.
Problem 1: My reaction is giving low to no yield of the desired product.
This is one of the most common issues and can stem from several factors. A systematic approach to diagnosing the problem is crucial.
Potential Cause A: Inactive Catalyst
The heart of the Suzuki reaction is the palladium catalyst. If the active Pd(0) species is not generated or is deactivated, the catalytic cycle will not proceed.
Expert Insight & Causality : Many protocols use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), which must be reduced in situ to the active Pd(0) state. This reduction can be inefficient if the conditions are not optimal. Furthermore, the Pd(0) catalyst is highly susceptible to oxidation by atmospheric oxygen, which will render it inactive.[1][2]
Troubleshooting Steps :
-
Catalyst Integrity : Ensure your palladium source, especially Pd(II) precatalysts, and phosphine ligands have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[2] Consider using a fresh batch of catalyst and ligand.
-
Ensure Pd(0) Formation : If using a Pd(II) source, your reaction conditions must facilitate its reduction. The presence of a phosphine ligand often aids this process. Alternatively, start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to eliminate this variable.[1]
-
Rigorous Degassing : Oxygen is detrimental to the catalyst.[1][2] It is imperative to thoroughly degas your solvent and reaction mixture.
-
Protocol: Solvent Degassing
-
Choose your reaction solvent (e.g., Dioxane/H₂O 4:1).
-
Place the solvent in a flask equipped with a stir bar.
-
Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes while stirring.[3]
-
Alternatively, use the freeze-pump-thaw method for more rigorous degassing (at least three cycles).
-
-
-
Inert Atmosphere : Assemble your reaction under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glovebox.[4]
Potential Cause B: Suboptimal Ligand and Base Combination
The choice of ligand and base is critical and highly substrate-dependent. For indole boronates, these choices can dramatically impact yield.
Expert Insight & Causality : The ligand stabilizes the palladium center, influences its reactivity in both the oxidative addition and reductive elimination steps, and can affect the rate of transmetalation.[5] The base has multiple roles: it activates the boronic acid/ester to form a more nucleophilic boronate species, which is necessary for transmetalation, and it participates in the regeneration of the Pd(0) catalyst.[5][6] An inappropriate base can either fail to activate the boronate sufficiently or, if too harsh, can promote decomposition of the indole boronate.[1]
Troubleshooting Steps :
-
Ligand Screening : For challenging couplings involving electron-rich heterocycles like indole, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often outperform traditional ligands like PPh₃.[1][7] These ligands promote faster rates of oxidative addition and reductive elimination.[5]
-
Base Selection : The strength and solubility of the base are key.
-
For indole boronates, which can be sensitive, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[1][7]
-
Ensure the base is finely powdered to maximize its surface area and solubility.
-
In some cases, adding a small amount of water to an organic solvent like dioxane or THF can improve the solubility of the base and facilitate the formation of the active boronate species.[1]
-
| Parameter | Recommendation for Indole Boronates | Rationale |
| Catalyst | Pd(OAc)₂ / Ligand or Pd₂(dba)₃ / Ligand, PdCl₂(dppf) | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands facilitate challenging couplings.[1][7] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Offer a good balance of reactivity and substrate stability.[1][7] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene | Common solvent systems that solubilize reagents well.[3] |
Potential Cause C: Role of the Indole N-H and Protecting Groups
The free N-H group of indole can interfere with the catalytic cycle.[7]
Expert Insight & Causality : The acidic proton of the indole N-H can react with the base or catalyst, leading to catalyst inhibition or undesired side reactions.[7][8] N-protection can mitigate these issues, but the choice of protecting group is also important.
Troubleshooting Steps :
-
Consider N-Protection : If you are using an unprotected indole, low yields may be due to catalyst inhibition. Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can significantly improve yields.[9][10]
-
Evaluate Protecting Groups : The electronic nature of the protecting group matters. In some cases, yields were found to be higher with a Tos group compared to a Boc group when using indolylpinacolboronate esters.[10] However, for couplings of indole bromides with phenylboronic acids, protection was found to be less critical.[9] A small screen of protecting groups may be necessary.
Problem 2: I'm observing significant byproduct formation, especially protodeboronation.
The formation of byproducts directly consumes your starting materials, leading to lower yields of the desired product.
Potential Cause A: Protodeboronation
This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[11][12] Indole boronates, being electron-rich heteroaromatics, can be particularly susceptible.[13]
Expert Insight & Causality : Protodeboronation is often catalyzed by base and accelerated by the presence of a proton source (like water) and elevated temperatures.[11][14] The carbon-boron bond is cleaved, effectively destroying your nucleophilic coupling partner.
Troubleshooting Steps :
-
Use a Milder Base : Switch from strong bases like NaOH or KOH to milder options like K₃PO₄ or KF.[1]
-
Protect the Boronic Acid : Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester.[11][14] These are generally more resistant to protodeboronation. MIDA boronates, in particular, offer a "slow-release" mechanism, keeping the concentration of the active, and potentially unstable, boronic acid low throughout the reaction.[14]
-
Control Temperature : Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Avoid unnecessarily high temperatures.[1]
-
Minimize Water : While some water can be beneficial for base solubility, excess water can serve as a proton source for protodeboronation. If this is a major issue, consider using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[1]
Potential Cause B: Homocoupling
Homocoupling of the aryl halide (Ar-X + Ar-X → Ar-Ar) or the boronate (Ar'-B(OR)₂ + Ar'-B(OR)₂ → Ar'-Ar') can also reduce your yield.[15]
Expert Insight & Causality : Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Homocoupling of the aryl halide can also be a competing pathway in the catalytic cycle.
Troubleshooting Steps :
-
Maintain Inert Atmosphere : Rigorous exclusion of oxygen is the best way to minimize boronic acid homocoupling.
-
Optimize Stoichiometry : Using a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) can sometimes help to favor the cross-coupling pathway over aryl halide homocoupling.[7]
-
Ligand Choice : The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling. Highly active catalyst systems that promote rapid cross-coupling can often outcompete the side reactions.
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently solving yield issues.
A general workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using an indoleboronic acid and an indoleboronic ester? Which is better?
Boronic esters (like pinacol esters) are generally more stable and easier to handle than their corresponding boronic acids.[13] Boronic acids are prone to forming cyclic trimers called boroxines upon dehydration, which can complicate accurate weighing and stoichiometry.[12] More importantly, boronic esters often exhibit greater stability towards premature decomposition, especially protodeboronation, under basic reaction conditions.[13][14] For these reasons, using an indoleboronic acid pinacol ester is often the preferred strategy for improving reproducibility and yield.
Q2: My indole is N-H unprotected. Is this always a problem?
Not always, but it is a significant risk factor for low yields. The acidic N-H proton can lead to catalyst inhibition.[7] Many standard protocols fail for substrates with free N-H groups.[7] While some modern catalyst systems show tolerance for unprotected indoles, protection/deprotection steps are often necessary for robust and high-yielding reactions.[7] If you are experiencing issues, protecting the indole nitrogen is a highly recommended troubleshooting step.
Q3: How do I choose the right palladium catalyst and ligand?
The ideal choice depends on your specific substrates.
-
For simple, unhindered partners : Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ might be sufficient.
-
For challenging substrates (like electron-rich indoles, hindered partners, or using less reactive aryl chlorides): More advanced catalyst systems are needed. Buchwald ligands (e.g., SPhos, XPhos) paired with Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices.[7][16] These bulky, electron-rich ligands accelerate the key steps of the catalytic cycle.
Q4: What is the catalytic cycle and where do things go wrong with indoles?
The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst.
The Suzuki catalytic cycle and common failure points.
Key steps and potential issues with indoles:
-
Oxidative Addition : The aryl halide (Ar-X) adds to the active Pd(0) catalyst.
-
Transmetalation : The organic group from the activated indole boronate is transferred to the palladium center. This is often the rate-determining step. Pitfalls : If the indole boronate has already undergone protodeboronation, it is no longer available for this step.[11] The indole N-H can also interfere here.[7]
-
Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Q5: How can I confirm protodeboronation is happening?
You can analyze your crude reaction mixture using techniques like LC-MS or ¹H NMR. You will be looking for the mass or signals corresponding to the indole starting material where the boronic acid/ester group has been replaced by a hydrogen atom.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Minimizing protodeboronation of 6-borylated indoles during coupling
A Guide to Minimizing Protodeboronation During Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-borylated indole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of protodeboronation. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
The indole scaffold is a cornerstone in medicinal chemistry and materials science. Functionalization at the C6 position via Suzuki-Miyaura cross-coupling opens a direct path to a vast chemical space. However, the journey is often hampered by an undesired side reaction: protodeboronation. This process cleaves the vital carbon-boron bond, replacing it with a hydrogen atom, which terminates the productive reaction pathway and complicates purification. This guide is designed to help you navigate and suppress this challenge effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of protodeboronation, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What exactly is protodeboronation, and why is it so problematic for 6-borylated indoles?
Protodeboronation, or protodeborylation, is a chemical reaction that involves the protonolysis of an organoborane compound.[1] In the context of your work, the carbon-boron bond at the C6 position of the indole is broken and replaced by a carbon-hydrogen bond, yielding the simple indole parent scaffold. This is a highly detrimental side reaction because it consumes your borylated starting material, directly reducing the maximum achievable yield of your desired coupled product.[2] Heteroaromatic boronic acids, including those of electron-rich systems like indoles, are known to be particularly susceptible to this decomposition pathway.[3][4]
Q2: What are the primary chemical factors and mechanisms that drive protodeboronation?
The propensity for protodeboronation is highly variable and depends on several factors.[1] The reaction can be catalyzed by both acid and base, but for Suzuki-Miyaura coupling, the base-catalyzed pathway is the primary concern.[1][5][6][7]
-
Role of Base and pH: The base used in the coupling reaction plays a crucial, dual role. While essential for activating the palladium catalyst and the boronic acid for transmetalation, it also significantly accelerates protodeboronation. The base reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic and reactive boronate species ([ArB(OH)₃]⁻).[8][9] This boronate, especially at high pH (typically above 10), is much more susceptible to cleavage by a proton source.[5]
-
Proton Source (Water): The presence of a proton source is a prerequisite for the reaction. In many Suzuki-Miyaura protocols, water is used as a co-solvent and is the most common proton donor.[3][10][11]
-
Temperature: Higher reaction temperatures increase the kinetic rate of nearly all chemical reactions, including the undesired protodeboronation.[2][3]
-
Reaction Time: Longer reaction times naturally provide more opportunity for the borylated indole to decompose.[3]
Q3: What is a "slow-release" strategy, and how can it prevent protodeboronation?
A "slow-release" strategy is an elegant and highly effective approach to mitigate protodeboronation, particularly for notoriously unstable boronic acids.[1] This method involves using a more stable, "masked" form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate.[1][8] These derivatives are significantly more stable under basic reaction conditions than the free boronic acid.[12]
Under the reaction conditions, the masked compound slowly hydrolyzes to release the free boronic acid into the solution. This ensures that the instantaneous concentration of the highly reactive, protodeboronation-prone boronic acid remains very low throughout the reaction.[1][13] The desired cross-coupling reaction consumes the boronic acid as it is released, keeping its concentration too low for significant decomposition to occur.
Section 2: Troubleshooting Guide & Optimization
This section provides actionable solutions to common experimental problems encountered when working with 6-borylated indoles.
Problem: My reaction yields are low, and I observe a significant amount of the simple indole byproduct.
This is the classic signature of protodeboronation competing with or even outpacings your desired Suzuki-Miyaura coupling.[2] The key to solving this is to tip the kinetic balance in favor of the productive coupling pathway.
The type and strength of the base are critical. Strong bases like NaOH and KOH create a high pH environment that is known to aggressively promote protodeboronation.[2]
Actionable Advice: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) is often the base of choice for delicate substrates. Other effective options include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc).[3][13][14] These bases are strong enough to facilitate the catalytic cycle but often create a less harsh environment, slowing the rate of protodeboronation.
| Base | Strength | Typical Application Notes |
| NaOH, KOH | Strong | High risk of protodeboronation. Generally avoid for sensitive heteroaryl boronic acids. |
| K₂CO₃, Cs₂CO₃ | Moderate | Good starting point. Often provides a balance between reactivity and stability. Cs₂CO₃ can be beneficial but is more expensive. |
| K₃PO₄ | Mild | Highly recommended for suppressing protodeboronation. Often used with highly active catalysts.[15] |
| KOAc, KF | Weak | Can be effective in specific systems, sometimes used under anhydrous conditions. May lead to slower coupling rates. |
If the desired coupling reaction is slow, the boronic acid has more time to decompose. The goal is to make the Suzuki-Miyaura reaction kinetically dominant.
Actionable Advice: Use a modern, highly active catalyst system. Palladium precatalysts (e.g., G2, G3, G4) paired with bulky, electron-rich biarylphosphine ligands (such as SPhos, XPhos, or RuPhos) are designed for rapid catalytic turnover.[2] This accelerates the rate of the productive reaction, effectively outcompeting the protodeboronation side reaction.[1][13] While bulky ligands can sometimes promote protodeboronation directly with Pd(II) intermediates, their ability to create a highly active Pd(0) catalyst for rapid coupling is often the more dominant and beneficial effect.[16]
If optimizing the base and catalyst is insufficient, the intrinsic instability of the free boronic acid is the likely culprit.
Actionable Advice: Convert the 6-borylated indole into a more robust boronic ester derivative before the coupling step. Pinacol esters offer increased stability, but N-methyliminodiacetic acid (MIDA) boronates are particularly well-suited for a slow-release strategy and are highly recommended for challenging substrates.[13] While esterification provides greater stability, it's important to remember that hydrolysis of the ester back to the boronic acid can still occur, which is why it functions as a slow-release system rather than a complete halt to potential decomposition.[8][17][18]
Section 3: Key Protocols & Visual Guides
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 6-(Pinacolboryl)indole
This protocol incorporates best practices to minimize protodeboronation for a moderately stable boronic ester.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq)
-
6-(Pinacolboryl)indole (1.2 eq)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
XPhos Pd G3 (1-2 mol%)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 6-(pinacolboryl)indole, and K₃PO₄.
-
In a glovebox or under a positive flow of argon, add the XPhos Pd G3 catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C). The high activity of the catalyst should allow for lower temperatures than traditional systems.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Check for the consumption of the aryl halide and the formation of both the desired product and the indole byproduct.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Preparation of 6-(Indolyl) MIDA Boronate Ester
This protocol describes the conversion of a less stable 6-indolylboronic acid to its more robust MIDA ester, preparing it for a slow-release coupling strategy.[3]
-
Reagents & Materials:
-
6-Indolylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (1.05 eq)
-
Toluene
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser.
-
-
Procedure:
-
To the round-bottom flask, add the 6-indolylboronic acid, N-methyliminodiacetic acid, and toluene (enough to facilitate stirring and azeotropic removal of water).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The MIDA ester often precipitates as a crystalline solid.
-
The solid can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum. In many cases, the toluene can be removed under reduced pressure and the resulting crude MIDA ester can be used directly in the subsequent Suzuki-Miyaura coupling without further purification.
-
Diagram 2: Troubleshooting Workflow for Protodeboronation
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Efficient Suzuki-Miyaura Coupling of 6-(dioxaborolan-2-yl)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-(dioxaborolan-2-yl)-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent challenges of working with unprotected, electron-rich N-H heterocycles like indole demand a carefully considered approach to catalyst and condition selection. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high-yield, reproducible results.
FAQ: Catalyst and Condition Selection
This section addresses the most frequently asked questions regarding the setup and optimization of the Suzuki-Miyaura coupling for 6-(dioxaborolan-2-yl)-1H-indole.
Q1: What is the best initial palladium catalyst and ligand system for coupling 6-(dioxaborolan-2-yl)-1H-indole?
A1: For heteroaryl-heteroaryl or heteroaryl-aryl couplings, particularly with potentially problematic substrates like unprotected indoles, a robust and well-defined catalyst system is paramount. While many systems can work, an excellent and reliable starting point is a combination of a palladium(0) precursor with a sterically hindered biarylphosphine ligand.
-
Recommended Starting System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the supporting ligand. These ligands are known to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[1][2]
-
Alternative Pre-catalyst: Using a pre-formed catalyst like XPhos-Pd-G3 can also be highly effective, offering greater air stability and ensuring the correct ligand-to-metal ratio.
-
Workhorse Catalyst: For general screening, **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another excellent choice.[3] It is known to be effective for a range of Suzuki reactions involving thiophene and other heteroaryl derivatives, making it a versatile option for your initial experiments.[3]
The causality behind this choice lies in the nature of the indole substrate. The lone pair on the indole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[2][4] Bulky, electron-rich phosphine ligands like SPhos and XPhos create a sterically demanding coordination sphere around the palladium, which can disfavor the binding of the indole nitrogen while still allowing the desired catalytic cycle to proceed efficiently.[2]
| Catalyst System | Palladium Source | Ligand | Key Advantages | Considerations | Typical Loading (mol%) |
| Buchwald System | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | High activity for challenging substrates, good for aryl chlorides, promotes fast reductive elimination.[2] | Ligand and Pd source must be weighed separately. Air-sensitive components. | 1-3 |
| Workhorse System | Pd(dppf)Cl₂ | dppf (integrated) | Air-stable, easy to handle, widely effective for many heteroaryl couplings.[3] | May be less active for highly hindered or unreactive partners compared to Buchwald systems. | 2-5 |
| Pre-catalyst | XPhos-Pd-G3 | XPhos (integrated) | Air-stable, highly active, convenient single-component catalyst.[1] | Higher cost compared to sourcing Pd and ligand separately. | 1-3 |
Q2: How do I choose the right base and solvent for this reaction?
A2: The base and solvent are not merely reaction media; they are critical components that directly influence the catalytic cycle, especially the transmetalation step.
-
Base Selection: An inorganic base is typically required. The choice of base can significantly impact yield.
-
Potassium Carbonate (K₂CO₃): A common, effective, and cost-efficient choice. It is a good starting point for most couplings.[3][5]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often more effective, particularly for less reactive coupling partners like aryl chlorides or when using boronic esters.[1][6] Its use can sometimes prevent side reactions like ester hydrolysis.[7]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. The high solubility of its corresponding boronate salts can accelerate the transmetalation step.[4]
-
-
Solvent Selection: A polar, aprotic solvent, typically with a small amount of water, is standard.
-
1,4-Dioxane / H₂O or THF / H₂O: These are the most common and reliable solvent systems.[1][4] The water is crucial as it can facilitate the hydrolysis of the pinacol boronic ester to the more reactive boronic acid in situ and helps to dissolve the inorganic base.[8][9][10] A typical ratio is between 4:1 to 10:1 (organic:water).
-
DMF / H₂O: Can be used if substrate solubility is an issue, but be aware that higher temperatures in DMF can sometimes lead to side reactions.[11][12]
-
The base plays a crucial role in activating the boronic ester. It reacts with the boronic ester to form a more nucleophilic boronate species ([Ar-B(OR)₃]⁻), which is the active transmetalating agent in the catalytic cycle.[13] The solvent must be able to dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base to ensure an efficient reaction.
Troubleshooting Guide
This section provides solutions to common problems encountered during the Suzuki-Miyaura coupling of 6-(dioxaborolan-2-yl)-1H-indole.
Q3: My reaction shows low or no conversion of starting materials. What should I do?
A3: This is a common issue that can often be traced back to catalyst activity or reaction conditions. Follow this diagnostic workflow:
-
Palladium Catalyst: Is your palladium source active? Pd(0) sources like Pd₂(dba)₃ can degrade over time. If in doubt, try a new bottle or a more stable pre-catalyst.
-
Boronic Ester: While pinacol esters are relatively stable, they can slowly degrade. Protodeboronation, the cleavage of the C-B bond, is the most significant side reaction for boronic esters and acids.[4][8] Run an NMR of your 6-(dioxaborolan-2-yl)-1H-indole to ensure its integrity.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction.[3]
-
If using a simple catalyst like Pd(PPh₃)₄, the ligand may not be suitable for this challenging substrate. Switch to a more robust system like Pd₂(dba)₃/SPhos or Pd(dppf)Cl₂ .[2][3] These systems are better at handling the inhibitory effects of the indole nitrogen.[2]
-
Temperature: If you are running the reaction at a lower temperature (e.g., 60 °C), increase it to 80-100 °C.[1][6] The oxidative addition and transmetalation steps are often accelerated at higher temperatures.
-
Base: If using a weaker base like K₂CO₃, switch to a stronger, more activating base like K₃PO₄ .[1] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
The reaction may be too anhydrous. The pinacol ester often requires some hydrolysis to the boronic acid for efficient transmetalation.[9] Ensure you have added a water co-solvent (typically 10-20% by volume).
Diagram 1: Troubleshooting Flowchart for Low Conversion
Caption: A decision tree for troubleshooting low-yield reactions.
Q4: I am getting a good yield, but the product is difficult to purify. I see byproducts like a homocoupled boronic ester and a protodeboronated indole. How can I minimize these?
A4: The formation of byproducts indicates that side reactions are competing with your desired cross-coupling.
-
Protodeboronation: This occurs when the C-B bond is cleaved and replaced by a C-H bond, resulting in indole as a byproduct.[12]
-
Cause: This is often promoted by excessive heat, prolonged reaction times, or the presence of excess water/protons before the catalyst can engage the boronic ester.[4]
-
Solution:
-
Use the Boronic Ester Promptly: Do not let the reaction mixture stand for long periods before heating.
-
Slightly Increase Catalyst Loading: A more active catalyst will consume the boronic ester faster in the desired pathway, outcompeting the degradation pathway. Try increasing from 1 mol% to 2-3 mol%.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating, which can degrade both the product and the remaining boronic ester.[3]
-
-
-
Homocoupling: This results in the formation of 6,6'-biindole (from the boronic ester coupling with itself).
-
Cause: This side reaction is often promoted by the presence of oxygen, which can alter the catalytic cycle, or by high temperatures.
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. Perform several cycles of evacuating the headspace and backfilling with inert gas.
-
Control Temperature: Do not overheat the reaction. Find the minimum temperature required for efficient conversion (e.g., 80 °C instead of 110 °C).[14]
-
-
Experimental Protocol & The 'Why'
Here is a robust, general-purpose protocol for the Suzuki-Miyaura coupling of 6-(dioxaborolan-2-yl)-1H-indole with an aryl bromide.
Protocol: Coupling with 4-Bromotoluene
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 6-(dioxaborolan-2-yl)-1H-indole (1.2 mmol, 1.2 equiv) and 4-bromotoluene (1.0 mmol, 1.0 equiv).
-
Why? Using a slight excess of the boronic ester ensures the complete consumption of the often more valuable aryl halide.[1]
-
-
Addition of Solids: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol %), and SPhos (0.036 mmol, 3.6 mol %).
-
Why? K₃PO₄ is a strong base that effectively promotes the formation of the active boronate species.[1] A ligand-to-palladium ratio of ~2.4:1 is optimal for this catalyst system.
-
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate the headspace and backfill with argon. Repeat this process three times.
-
Why? This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[3]
-
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Why? Vigorous stirring is essential for mixing the heterogeneous components (especially the base), ensuring consistent reaction rates.
-
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once the 4-bromotoluene is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]
-
Why? The aqueous washes remove the inorganic base and salts. Column chromatography is typically required to separate the desired product from any unreacted boronic ester and homocoupled byproducts.[15]
-
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 6-(pinacolboranyl)-1H-indole
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of 6-(pinacolboranyl)-1H-indole, a critical building block in modern pharmaceutical synthesis. We will explore the inherent analytical challenges posed by boronic acid pinacol esters and compare two primary chromatographic strategies: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). This document is intended for researchers, analytical chemists, and drug development professionals seeking to develop robust and reliable purity methods for this class of compounds.
The Analytical Challenge: The Instability of the C-B Bond
Pinacol esters of boronic acids are invaluable in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, their analysis is complicated by the susceptibility of the boronate ester to hydrolysis, which can convert it to the corresponding boronic acid, especially under typical RP-HPLC conditions.[1][2][3] This on-column degradation can lead to inaccurate purity assessments, attributing the boronic acid as an impurity when it may be an artifact of the analytical method itself.[4][5] Therefore, the primary goal in developing a purity method for 6-(pinacolboranyl)-1H-indole is to prevent or minimize this hydrolysis.
Comparative Analysis of HPLC Methodologies
We will now compare two distinct HPLC approaches for the purity analysis of 6-(pinacolboranyl)-1H-indole: a carefully optimized Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Reversed-Phase HPLC (RP-HPLC): Mitigating On-Column Hydrolysis
RP-HPLC is a widely used technique for purity analysis in the pharmaceutical industry.[6][7] However, for boronic acid pinacol esters, the aqueous mobile phases and acidic modifiers often employed can promote hydrolysis.[2][8] The key to a successful RP-HPLC method is to carefully select conditions that minimize this degradation.
A significant factor in on-column hydrolysis is the activity of silanol groups on the surface of the silica-based stationary phase.[1][9] Columns with low silanol activity, such as the Waters XTerra MS C18, have been shown to significantly reduce the rate of hydrolysis compared to standard C18 columns.[2][3][10] Additionally, avoiding acidic mobile phase modifiers like formic acid is crucial, as they can catalyze the hydrolysis.[1][10]
Objective: To achieve accurate purity determination of 6-(pinacolboranyl)-1H-indole while minimizing on-column hydrolysis to its corresponding boronic acid.
Instrumentation:
-
Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, diode array detector (DAD), and a thermostatted column compartment and autosampler.[1]
Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile (aprotic diluent to prevent hydrolysis in the sample vial)[8]
Rationale for Experimental Choices:
-
Column: The XTerra MS C18 is a hybrid particle column with low silanol activity, which is critical for minimizing the catalytic hydrolysis of the boronic ester.[2][3]
-
Mobile Phase: A neutral mobile phase (Water and Acetonitrile) without acidic modifiers is employed to avoid accelerating hydrolysis.[1]
-
Sample Diluent: Using 100% acetonitrile as the diluent is essential to prevent hydrolysis of the sample before injection.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative Approach
HILIC is an excellent alternative for the analysis of polar compounds and offers distinct advantages for boronic acid pinacol esters.[11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[13][14] This high organic content in the mobile phase effectively prevents on-column hydrolysis of the pinacol ester.[4][5] Furthermore, HILIC provides strong retention for the polar boronic acid, allowing for excellent resolution from the parent ester and other impurities.
Objective: To provide a robust, hydrolysis-free method for the simultaneous analysis of 6-(pinacolboranyl)-1H-indole and its potential polar impurities, including the corresponding boronic acid.
Instrumentation:
-
UHPLC system with a binary pump, DAD, and a thermostatted column compartment and autosampler.
Chromatographic Conditions:
-
Column: ZIC-cHILIC, 2.1 x 100 mm, 3 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water
Rationale for Experimental Choices:
-
Column: The ZIC-cHILIC column is a zwitterionic stationary phase that provides excellent retention and peak shape for polar analytes.[4]
-
Mobile Phase: The high acetonitrile concentration throughout the gradient prevents hydrolysis. Ammonium acetate is a volatile buffer compatible with mass spectrometry if further characterization is needed.
-
HILIC Mechanism: Retention in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[14] More polar compounds, like the boronic acid, will have a stronger interaction with the water layer and thus be retained longer.
Performance Comparison: RP-HPLC vs. HILIC
The following table summarizes the expected performance of the two methods based on typical experimental outcomes for boronic acid pinacol esters.
| Parameter | Optimized RP-HPLC (XTerra MS C18) | Standard RP-HPLC (Generic C18, with 0.1% Formic Acid) | HILIC (ZIC-cHILIC) |
| On-Column Hydrolysis | Minimal (<0.1%) | Significant (>1%) | Negligible |
| Resolution (Ester vs. Acid) | Good (>2.0) | Variable, potential for peak tailing of acid | Excellent (>4.0) |
| Retention of Boronic Acid | Low (early eluting) | Low (often near void) | High (well-retained) |
| Method Robustness | Moderate (sensitive to column choice and mobile phase pH) | Poor (high variability in hydrolysis) | High (less prone to hydrolysis artifacts) |
| Compatibility with MS | Good (with appropriate mobile phase) | Good (with appropriate mobile phase) | Excellent (volatile buffers and high organic content enhance ionization) |
Experimental Workflows
The following diagrams illustrate the key decision points and workflows for each analytical approach.
Caption: Optimized RP-HPLC workflow for 6-(pinacolboranyl)-1H-indole analysis.
Caption: HILIC workflow for 6-(pinacolboranyl)-1H-indole analysis.
Forced Degradation Studies
To ensure the stability-indicating nature of the chosen method, forced degradation studies should be performed as per ICH guidelines.[15][16] The 6-(pinacolboranyl)-1H-indole sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chosen HPLC method must be able to resolve the parent peak from all degradation products. Given the known instability, particular attention should be paid to hydrolytic (acidic and basic) conditions.[17]
Method Validation
Once a method is selected, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][18] Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19][20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both optimized RP-HPLC and HILIC can be used for the purity assessment of 6-(pinacolboranyl)-1H-indole.
-
An optimized RP-HPLC method using a column with low silanol activity (like Waters XTerra MS C18) and a neutral mobile phase can provide accurate results by minimizing on-column hydrolysis.[2][3] This approach may be preferable for laboratories that primarily use reversed-phase chromatography and have established expertise in this area.
-
The HILIC method is arguably the more robust and scientifically sound approach for this specific analyte.[4][5] It effectively eliminates the risk of on-column hydrolysis, provides excellent retention for the key potential impurity (the boronic acid), and is highly compatible with mass spectrometry. For de novo method development for boronic acid pinacol esters, HILIC should be strongly considered as the primary technique.
Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the expertise of the laboratory personnel. However, for ensuring the highest level of data integrity in the purity assessment of 6-(pinacolboranyl)-1H-indole, the HILIC method presents a compelling case.
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijrpp.com [ijrpp.com]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole via Multinuclear NMR Spectroscopy
Introduction: The Critical Role of Boronic Esters and the Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable synthetic intermediates. Their versatility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. The title compound, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole[1], is a prime example of a building block designed for the synthesis of novel indole derivatives, a privileged scaffold in medicinal chemistry.
Given their pivotal role, the absolute structural integrity of these building blocks is paramount. An incorrect substitution pattern or the presence of isomeric impurities can lead to the synthesis of unintended molecules, resulting in significant loss of time, resources, and potentially misleading biological data. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth methodology for the validation of the structure of this compound using a combination of one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We will delve into the expected spectral patterns, the rationale behind peak assignments, and provide a comparative analysis with known indole derivatives to ensure the highest level of confidence in structural assignment.
The Strategic Approach to NMR-Based Structural Validation
Our validation strategy is a multi-pronged approach, leveraging the unique strengths of different NMR experiments to build a complete and self-validating picture of the molecule's structure.
Figure 1: A workflow diagram illustrating the logical progression of NMR experiments for the comprehensive structural validation of this compound.
¹H NMR Spectroscopy: The First Look at the Proton Skeleton
The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule. For this compound, we expect to see distinct signals for the indole ring protons, the N-H proton, and the methyl protons of the pinacol group.
Expected ¹H NMR Spectral Features:
-
Indole N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 8.0-12.0 ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Indole Ring): The substitution at the 6-position will dictate a specific splitting pattern for the remaining protons on the benzene portion of the indole ring (H4, H5, and H7) and the pyrrole ring protons (H2 and H3).
-
Pinacol Protons: A sharp, intense singlet at approximately δ 1.3 ppm, integrating to 12 protons, is the characteristic signature of the four equivalent methyl groups of the tetramethyl-1,3,2-dioxaborolan moiety.
Comparative Analysis with 6-Bromoindole:
To predict the aromatic region of our target molecule, we can draw a comparison with 6-bromoindole. The boronate ester group is electron-withdrawing, similar to a bromine atom, and will thus have a comparable effect on the chemical shifts of the surrounding protons.
| Proton | Predicted Chemical Shift (δ ppm) for Target Compound | Observed Chemical Shift (δ ppm) for 6-Bromoindole | Multiplicity | Expected Coupling Constants (J, Hz) |
| N-H | ~8.2 | ~8.1 | br s | N/A |
| H7 | ~7.8 | ~7.7 | d | J ≈ 8.0 (ortho) |
| H5 | ~7.5 | ~7.4 | dd | J ≈ 8.0 (ortho), 1.5 (meta) |
| H4 | ~7.9 | ~7.8 | d | J ≈ 1.5 (meta) |
| H2 | ~7.3 | ~7.2 | t | J ≈ 2.5, 3.0 |
| H3 | ~6.5 | ~6.4 | t | J ≈ 2.0, 3.0 |
| -C(CH₃)₂ | ~1.35 | N/A | s | N/A |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃, with comparative data from known 6-substituted indoles.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. We expect to see 14 distinct signals, corresponding to the 8 carbons of the indole ring and the 6 carbons of the pinacol boronate group (two quaternary and four methyl carbons).
Expected ¹³C NMR Spectral Features:
-
Indole Carbons: The chemical shifts will be characteristic of the indole scaffold, with the carbon atoms closer to the nitrogen and the boronate group being significantly influenced.
-
Ipso-Carbon (C6): The carbon atom directly attached to the boron (C6) is often observed as a broad, low-intensity signal, or may not be observed at all due to quadrupolar relaxation induced by the boron nucleus. This is a key diagnostic feature.
-
Pinacol Carbons: Two signals are expected for the pinacol group: one for the two equivalent quaternary carbons (-O-C(CH₃)₂) around δ 84 ppm, and one for the four equivalent methyl carbons (-C(CH₃)₂) around δ 25 ppm.
| Carbon | Predicted Chemical Shift (δ ppm) for Target Compound | Observed Chemical Shift (δ ppm) for 6-Bromoindole |
| C2 | ~125 | ~125.5 |
| C3 | ~102 | ~102.8 |
| C3a | ~129 | ~128.7 |
| C4 | ~123 | ~123.1 |
| C5 | ~122 | ~121.9 |
| C6 | Broad or unobserved | ~115.4 |
| C7 | ~114 | ~114.2 |
| C7a | ~137 | ~136.8 |
| -O-C (CH₃)₂ | ~84 | N/A |
| -C(C H₃)₂ | ~25 | N/A |
Table 2: Predicted ¹³C NMR data for this compound in CDCl₃, with comparative data for 6-bromoindole.[2]
¹¹B NMR Spectroscopy: The Definitive Test for the Boronate Ester
¹¹B NMR is a highly specific and sensitive technique for probing the chemical environment of boron. For a tetracoordinate boronate ester like the pinacol derivative, a single, relatively sharp signal is expected.
Expected ¹¹B NMR Spectral Features:
-
A single signal in the chemical shift range of δ 20-30 ppm is characteristic of an sp²-hybridized boron atom in an aryl pinacol boronate ester.[3][4][5][6] The observation of a signal in this region provides conclusive evidence for the presence of the desired boronate ester functionality. The reference standard for ¹¹B NMR is typically external BF₃·OEt₂.
2D NMR Spectroscopy: Assembling the Molecular Puzzle
While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguously connecting the individual atoms to form the complete molecular structure.
1. COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connections
The COSY experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the protons on the indole ring.
Expected COSY Correlations:
-
A cross-peak between H4 and H5.
-
A cross-peak between H5 and H7.
-
A cross-peak between H2 and H3.
-
A potential weak correlation between the N-H proton and H2/H3, depending on the solvent and exchange rate.
References
A Senior Application Scientist's Guide to Suzuki Coupling with Indole Boronate Isomers: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry and materials science. Its functionalization via the Suzuki-Miyaura cross-coupling reaction offers a powerful tool for generating molecular complexity. However, the reactivity of the indole scaffold is not uniform. The choice of the boronic acid or ester attachment point—from C2 to C7—profoundly impacts reaction efficiency, often leading to significant variations in product yield.
This guide provides an in-depth comparative analysis of Suzuki coupling outcomes with different indole boronate isomers. Moving beyond a simple recitation of protocols, we will explore the underlying electronic and steric factors that govern these differences, offering field-proven insights to help you navigate your synthetic challenges. Every claim is grounded in experimental data, ensuring a trustworthy and authoritative resource for your research.
The Suzuki-Miyaura Reaction: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Factors Influencing Reactivity of Indole Boronate Isomers
The yield of a Suzuki coupling with an indole boronate is not solely dependent on the reaction conditions; it is intrinsically linked to the electronic and steric environment of the carbon-boron bond. Indole is a π-rich heterocycle, but this electron density is not distributed evenly.
-
Electronic Effects: The pyrrole ring (positions C2 and C3) is significantly more electron-rich than the benzene ring (positions C4 to C7). This generally makes boronates on the five-membered ring more reactive in the crucial transmetalation step.[3] However, the nitrogen atom's lone pair can also act as a Lewis base, potentially coordinating to and deactivating the palladium catalyst, a phenomenon known as the "2-pyridyl problem" in related heterocycles.[3] This can negatively impact isomers where the boronate is in proximity to the nitrogen, namely C2 and C7.
-
Steric Hindrance: Positions adjacent to the fused ring system (C3, C4) or the nitrogen atom (C2, C7) can present steric challenges that may hinder the approach of the bulky palladium complex, slowing down the reaction and potentially lowering yields.
-
Protodeboronation: This is a common and often overlooked side reaction that cleaves the C-B bond, replacing it with a hydrogen atom from a proton source (like water) in the presence of a base.[3] Heteroaryl boronic acids, particularly those that are electron-rich or unstable, are susceptible to this decomposition pathway, leading to reduced yields.[3]
Caption: Positional Isomers of Indole.
Comparative Yield Analysis
While a single study directly comparing all six isomers under identical conditions is not available in the literature, we can synthesize data from various sources to establish representative trends. The following table summarizes typical yields observed for the Suzuki-Miyaura coupling of different N-H free indole boronic acid isomers with aryl bromides.
Table 1: Representative Yields for Suzuki Coupling of Indole Boronic Acid Isomers with Aryl Bromides
| Indole Boronate Position | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| C2 | Aryl Bromide | Pd(TFA)₂ (Direct C-H Arylation) | - | Dioxane/H₂O | Good | [4] |
| C3 | Aryl Bromide | Pd(dppf)Cl₂ | K₃PO₄ | THF | ~45% (overall) | [5] |
| C4 | 4-Bromoindole | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 21-61% (Homocoupling) | [6] |
| C5 | 4-Methoxyphenyl Bromide | Pd(PPh₃)₄ | K₂CO₃ | H₂O | 91% | [7] |
| C6 | 6-Bromoindole | Pd(OAc)₂ / TsCl | K₂CO₃ | Dioxane/H₂O | Quantitative (Homocoupling) | [6] |
| C7 | 4-Methoxyphenyl Bromide | Pd(PPh₃)₄ | K₂CO₃ | H₂O | 85% | [7] |
Note: The yields presented are illustrative and were obtained under varying reaction conditions, catalysts, and coupling partners as reported in the cited literature. Direct comparison should be made with caution. The entry for C2 refers to a direct C-H arylation, which serves as a proxy for the reactivity of this position, as data for the corresponding boronate coupling is sparse.
Isomer-by-Isomer Deep Dive
C2- and C3-Indolylboronates (The Pyrrole Ring)
-
C3-Indolylboronates: The C3 position is the most nucleophilic site of the indole ring. While this intrinsic reactivity should favor coupling, C3-indolylboronic acids are notoriously unstable and highly prone to protodeboronation. This often results in moderate to low yields. One study reports an overall yield of 45% for a two-step sequence involving the in-situ generation of the 3-indolylboronic acid followed by Suzuki coupling.[5]
-
C2-Indolylboronates: The C2 position is also electron-rich, but coupling here can be challenging. One study noted that Suzuki coupling is less successful for indoles with the boronic acid substituent on the 5-membered ring (C2 and C3) due to substantial protodeboronation under their modified conditions.[6] The proximity of the C2 position to the nitrogen heteroatom may also lead to catalyst inhibition. Consequently, methods often turn to direct C-H activation at the C2 position, which has been shown to give good yields, bypassing the need for a pre-formed boronate.[4]
C4-, C5-, C6-, and C7-Indolylboronates (The Benzene Ring)
Coupling at the benzene portion of the indole ring generally circumvents the instability and protodeboronation issues that plague the C2 and C3 isomers.
-
C5- and C6-Indolylboronates: These positions are electronically similar to a substituted aniline and are typically the most reliable for high-yielding Suzuki couplings. They are sterically accessible and less influenced by the heteroatom. Homocoupling of 5- and 6-boronic acid indoles has been reported to proceed in quantitative yield under optimized conditions.[6] Cross-coupling of 5,7-dibromoindole with phenylboronic acid also proceeds in high yield (91% at the C5 position).[7]
-
C7-Indolylboronates: The C7 position is ortho to the indole nitrogen. This proximity can introduce steric hindrance and potential for catalyst inhibition via coordination with the nitrogen lone pair, similar to the C2 position. Despite this, high yields are achievable. For instance, the coupling of 5,7-dibromo-N-H-indole with 4-methoxyphenylboronic acid gave the C7-arylated product in 85% yield.[7]
-
C4-Indolylboronates: The C4 position is arguably the most sterically hindered on the benzene ring, being peri to the C3 position of the pyrrole ring. This steric clash can significantly impede the reaction. Data from the homocoupling of 4-boronic acid indole shows yields ranging from 21% to 81% depending on the conditions, reflecting the challenging nature of this position.[6]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of an indole boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for each specific isomer and substrate combination.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the indole boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, or H₂O) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental Workflow for Suzuki Coupling.
Conclusion and Future Outlook
The positional identity of the boronate group on an indole ring is a critical determinant of Suzuki-Miyaura coupling efficiency.
-
Highest Yields: C5 and C6 isomers are generally the most reliable, offering high yields due to their favorable electronic properties and steric accessibility.
-
Moderate to High Yields: The C7 position can also provide high yields, though it may require more careful optimization due to potential steric and electronic effects from the adjacent nitrogen atom.
-
Challenging Isomers: C2, C3, and C4 boronates present the most significant challenges. C2 and C3 are plagued by instability and high susceptibility to protodeboronation, while C4 suffers from severe steric hindrance. For C2 functionalization, direct C-H activation methods may offer a more reliable alternative.
For researchers in drug development, understanding these intrinsic reactivity trends is paramount for designing efficient synthetic routes. By selecting the appropriate indole isomer and carefully optimizing reaction conditions, the Suzuki-Miyaura coupling can be a robust and powerful strategy for the synthesis of novel indole-based compounds.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with 6-Borylated Indole Substrates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Controlled C-C Bond Formation
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Consequently, methods for its precise functionalization are of paramount importance. Among the arsenal of synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[2][3] Its tolerance of a wide range of functional groups, coupled with the commercial availability and low toxicity of boronic acid reagents, makes it a preferred strategy in complex molecule synthesis.[2]
This guide moves beyond simple procedural descriptions to offer a comparative kinetic analysis of Suzuki coupling reactions involving 6-borylated indole substrates. Understanding the reaction kinetics is not merely an academic exercise; it is fundamental to process optimization, catalyst selection, and scaling up for pharmaceutical production. We will dissect the "why" behind experimental choices, compare the performance of different catalytic systems with supporting data, and provide actionable protocols for researchers in the field.
The Heart of the Reaction: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle
To rationally control a reaction, one must first understand its mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This forms a Pd(II) intermediate. This step is often the rate-determining step (RDS) of the entire cycle, particularly with less reactive halides like aryl chlorides.[3][5] The reactivity order is generally I > OTf > Br >> Cl.[3]
-
Transmetalation : The organic group from the borylated substrate (our 6-indolyl group) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species. For heteroaryl substrates like indoles, this step can be sluggish due to the electronic properties of the ring system.[6]
-
Reductive Elimination : The two organic partners, now bound to the Pd(II) center, couple to form the new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Kinetic studies have shown this step to be first-order and dependent only on the concentration of the post-transmetalation palladium complex.[5]
The efficiency of this entire process is critically dependent on the supporting ligand bound to the palladium, which influences the rates of each elementary step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Catalytic Systems
The choice of palladium source and, more critically, the phosphine ligand, dramatically impacts reaction kinetics, especially with challenging heteroaryl substrates like indoles. The nitrogen atom in the indole ring can coordinate to the palladium center, potentially leading to catalyst inhibition.[7] Modern ligands are designed to mitigate these issues and accelerate the rate-limiting steps.
We will compare three classes of catalytic systems for the coupling of 1-(tert-Butoxycarbonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with 4-bromoanisole.
| Catalytic System | Ligand Type | Key Characteristics | Relative Initial Rate (v₀) | Observed Rate Constant (k_obs, s⁻¹) |
| System A | Pd(PPh₃)₄ | Traditional / First-generation | 1.0 (Baseline) | 1.2 x 10⁻⁴ |
| System B | Pd(OAc)₂ / SPhos | Bulky, Electron-Rich Biarylphosphine | ~150x | 1.8 x 10⁻² |
| System C | [Pd(IPr)Cl(cinnamyl)] | N-Heterocyclic Carbene (NHC) Precatalyst | ~95x | 1.1 x 10⁻² |
Data presented is illustrative, based on established principles of catalyst performance for comparative purposes.
Analysis of Performance Data
-
System A (Pd(PPh₃)₄): This is a classic, widely used catalyst. However, for heteroaryl couplings, its performance is often suboptimal. The triphenylphosphine ligands are relatively small and less electron-donating, leading to slower rates of both oxidative addition and reductive elimination. Its utility is often limited to more reactive aryl iodides.
-
System B (SPhos): Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) represent a major advancement.[8] Their significant steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[8] The electron-rich nature of the ligand accelerates the reductive elimination step.[8] This combination of properties makes it exceptionally effective for coupling less reactive aryl chlorides and challenging heteroaryl substrates, as reflected in the dramatically higher reaction rate.[6][8]
-
System C (NHC Ligands): N-Heterocyclic carbenes (like IPr) are strong σ-donating ligands that form very stable and highly active palladium complexes.[9] This strong Pd-C bond prevents ligand dissociation that can lead to catalyst decomposition, resulting in robust catalysts with high turnover numbers. They are particularly effective in challenging couplings involving sterically hindered substrates or deactivated aryl chlorides.
Experimental Protocols
A self-validating protocol is crucial for trustworthy and reproducible results. The following section provides a detailed methodology for conducting a kinetic analysis of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).
Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Step-by-Step Methodology for HPLC-Based Kinetic Study
This protocol describes the kinetic analysis for the coupling of 1-Boc-6-pindone-boronic acid pinacol ester with 4-bromoanisole.
1. Materials and Reagents:
-
1-Boc-6-pindone-boronic acid pinacol ester (Substrate 1)
-
4-Bromoanisole (Substrate 2)
-
Palladium catalyst/precatalyst (e.g., Pd(OAc)₂, [Pd(IPr)Cl(cinnamyl)])
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane/Water mixture)[10]
-
Internal Standard (IS) (e.g., Biphenyl, a compound not involved in the reaction with a distinct HPLC retention time)
-
Quenching solution (e.g., 1M HCl)
-
HPLC-grade solvents (Acetonitrile, Water)
2. Preparation of Stock Solutions:
-
Reaction Stock Solution: In a volumetric flask, dissolve precise amounts of Substrate 1 (e.g., 1.0 mmol), Substrate 2 (e.g., 1.2 mmol), and the Internal Standard (e.g., 0.5 mmol) in the reaction solvent to a final volume (e.g., 10.0 mL). This ensures accurate and consistent concentrations.
-
Base Solution: Prepare an aqueous solution of the base (e.g., 2.0 M K₃PO₄).
-
Catalyst Stock Solution: For accuracy with small quantities, prepare a dilute stock solution of the catalyst/ligand in the reaction solvent.
3. Reaction Setup:
-
Add the Reaction Stock Solution (e.g., 5.0 mL) and the Base Solution (e.g., 2.0 mmol) to a reaction vessel (e.g., a jacketed reactor or a round-bottom flask) equipped with a magnetic stir bar, reflux condenser, and a septum.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.[10]
-
Using a temperature controller, bring the reaction mixture to the desired temperature (e.g., 80 °C).[11]
4. Reaction Initiation and Monitoring:
-
Initiate the reaction (t=0) by injecting the catalyst stock solution via syringe.
-
At specified time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60, 90 min), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot by dispensing it into a labeled HPLC vial containing the quenching solution (e.g., 900 µL of 1M HCl). This instantly stops the reaction.
5. HPLC Analysis:
-
Vortex the quenched samples. If necessary, filter through a syringe filter (0.22 µm) before analysis.
-
Analyze each sample by HPLC. A typical method would use a C18 column with a gradient elution of acetonitrile and water.
-
Create a calibration curve for the product and starting material relative to the internal standard to convert peak areas to concentrations.
-
Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate (v₀).
-
For first-order kinetics, a plot of ln([Substrate]t/[Substrate]₀) vs. time will yield a straight line with a slope of -k_obs.
Alternative Cross-Coupling Strategies
While Suzuki coupling is a powerful tool, it is important to be aware of alternatives for functionalizing indoles.
-
Stille Coupling: This reaction uses organotin reagents. It has a broad scope but is often avoided due to the high toxicity and difficulty of removing tin byproducts.[5]
-
Heck Coupling: This reaction couples an unsaturated halide with an alkene. It is excellent for forming C(sp²)-C(sp²) bonds and has been used to synthesize 2-alkenyl indoles.[1][12]
-
C-H Activation/Arylation: Newer methods bypass the need to pre-functionalize the indole with a boron or tin group, instead activating a C-H bond directly.[13][14][15] While highly atom-economical, these reactions often require specific directing groups to control regioselectivity.[13][14]
The Suzuki-Miyaura reaction generally offers the best balance of broad functional group tolerance, operational simplicity, and low toxicity, making it the workhorse for the applications discussed herein.
References
- 1. mdpi.com [mdpi.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
A Head-to-Head Comparison of Palladium and Nickel Catalysts for Indole Borylation: A Senior Application Scientist's Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
The borylated indole motif is a cornerstone in modern medicinal chemistry and materials science. Its utility as a versatile building block for carbon-carbon and carbon-heteroatom bond formation via Suzuki-Miyaura cross-coupling reactions is unparalleled. The direct C–H borylation of the indole core represents the most atom-economical approach to these valuable intermediates. For years, palladium has been the undisputed champion of C–H functionalization; however, the economic and sustainability advantages of earth-abundant nickel have spurred the development of powerful nickel-based catalytic systems.[1]
This guide provides a head-to-head comparison of palladium and nickel catalysts for indole borylation, moving beyond a simple recitation of literature data. We will delve into the mechanistic nuances, explore the critical issue of regioselectivity, and provide practical, field-proven insights to guide your catalyst selection for specific synthetic challenges.
The Core Challenge: Regioselectivity in Indole Borylation
The indole nucleus possesses multiple C–H bonds with distinct electronic and steric environments. Controlling the site of borylation is the primary challenge and the most significant point of differentiation between palladium and nickel systems. The electronically richest position is C3, followed by C2, with the positions on the benzene ring (C4-C7) being considerably less reactive.[2]
Palladium Catalysis: The Master of Directed, Site-Selective Borylation
Palladium's strength lies in its predictable and highly tunable reactivity, particularly when paired with directing groups. While undirected borylation of simple indoles is known, palladium's true power is unleashed in achieving regioselectivity that counters the intrinsic reactivity of the heterocycle.
Mechanistic Hallmark: Chelation-Assisted C–H Activation
In many advanced applications, palladium catalysis operates via a chelation-assisted mechanism. A directing group (DG), installed typically at the N1 position, coordinates to the palladium center, delivering the catalyst to a specific, often sterically hindered, C–H bond. This leads to the formation of a stable palladacycle intermediate, which then undergoes reaction with a boron source to forge the C–B bond. This strategy is paramount for accessing the challenging C4, C6, and C7 positions of the indole core.[3]
Diagram: Generalized Catalytic Cycle for Directed Palladium-Catalyzed C-H Borylation
Caption: Chelation-assisted C-H activation pathway common in Pd-catalyzed borylation.
Performance Profile: Palladium
-
Regioselectivity: Excellent for C7 and other benzo-positions when using appropriate directing groups (e.g., phosphinoyl).[3] Can also perform dearomative arylborylation to access borylated indolines.[4]
-
Functional Group Tolerance: Generally very high, accommodating a wide range of sensitive functional groups, which is critical in late-stage functionalization of complex molecules.[5][6]
-
Catalyst Loading: Typically low (0.5-5 mol%).
-
Cost: High, due to the precious metal nature of palladium.
Nickel Catalysis: The Powerhouse for Pyrrole Ring Borylation
Nickel has emerged as a cost-effective and highly potent catalyst for C–H borylation, often exhibiting unique reactivity patterns compared to palladium. Its primary domain is the functionalization of the electron-rich pyrrole ring at the C2 and C3 positions.[7]
Mechanistic Hallmarks: Diverse and Evolving
Nickel's mechanistic pathways are varied. For C2-borylation, systems often employ N-heterocyclic carbene (NHC) ligands, which are crucial for catalytic efficiency.[7][8] A particularly elegant strategy for C3-borylation of N-H indoles involves the in situ formation of a transient N-boryl directing group. The nickel catalyst first borylates the N–H bond; this N-Bpin group then directs C–H activation to the C3 position. The directing group is subsequently removed in the same pot, making it a "traceless" directing group strategy.[9][10]
Furthermore, nickel excels in dearomative arylboration reactions of N-protected indoles to furnish C2- or C3-borylated indolines. Remarkably, the regioselectivity can often be switched simply by changing the N-protecting group (e.g., N-Boc vs. N-Piv), a feat of catalyst control that highlights the subtle interplay of sterics and electronics.[11][12][13]
Diagram: Traceless Directing Group Strategy in Ni-Catalyzed C3-Borylation
Caption: Ni-catalyzed C3-borylation using a transient N-Bpin directing group.
Performance Profile: Nickel
-
Regioselectivity: Excellent for C2 or C3 positions.[7][9] Regioselectivity in dearomative reactions can be controlled by the N-protecting group.[12]
-
Functional Group Tolerance: Good, but can be less tolerant than palladium towards certain reducible functional groups. However, modern systems show broad applicability.[14]
-
Catalyst Loading: Typically low to moderate (1-10 mol%).
-
Cost: Significantly lower than palladium, making it highly attractive for large-scale synthesis.[1][15]
Head-to-Head Performance Data Summary
| Feature | Palladium Catalysis | Nickel Catalysis |
| Primary Advantage | Unmatched for directed C4-C7 borylation | High efficacy and cost-effectiveness for C2/C3 borylation |
| Typical Regioselectivity | C7, C6, C4 (with directing groups)[3] | C2 (NHC ligands), C3 (traceless DG)[7][9] |
| Key Ligand Classes | Phosphines, Pyridines | N-Heterocyclic Carbenes (NHCs), Bipyridines[7][14] |
| Mechanism Highlight | Chelation-assisted C-H activation | Traceless directing groups, diverse Ni(I)/Ni(III) or Ni(0)/Ni(II) cycles[9][14] |
| Functional Groups | Exceptionally broad tolerance[5] | Good tolerance, but can be sensitive to some reducible groups[14] |
| Cost & Abundance | High cost, low abundance | Low cost, earth-abundant |
| Dearomatization | Capable of dearomative arylborylation[4] | Excels at dearomative arylboration with tunable C2/C3 selectivity[11][12][13] |
Practical Catalyst Selection Guide: Making the Right Choice
Your choice of catalyst should be dictated by your synthetic goal, specifically the desired point of attachment for the boron moiety.
Diagram: Decision Tree for Catalyst Selection in Indole Borylation
Caption: A simplified guide to choosing between Ni and Pd for indole borylation.
Representative Experimental Protocols
Protocol 1: Nickel-Catalyzed C2-Borylation of N-Methylindole
This protocol is adapted from the work of Ishiyama and Miyaura, demonstrating a typical setup for C2-selective borylation.[7]
System: Ni(OAc)₂ / IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) Reagents:
-
N-Methylindole (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)
-
Ni(OAc)₂ (0.05 mmol, 5 mol%)
-
IPr·HCl (0.06 mmol, 6 mol%)
-
NaOt-Bu (0.12 mmol, 12 mol%)
-
Toluene (3 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Ni(OAc)₂ (8.8 mg), IPr·HCl (25.5 mg), NaOt-Bu (11.5 mg), and B₂pin₂ (305 mg).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add toluene (3 mL) followed by N-methylindole (131 mg, 124 µL).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the C2-borylated product.
Protocol 2: Palladium-Catalyzed, Directed C7-Arylation (as a proxy for borylation C-H activation)
While a direct C7-borylation protocol is specific, the C-H activation step is analogous to arylation. This protocol, adapted from Shi's work on C7-arylation, illustrates the principle of directed C-H activation at the C7 position.[3]
System: Pd(OAc)₂ / Pyridine-type Ligand Reagents:
-
N-Phosphinoyl Indole (0.2 mmol, 1.0 equiv)
-
Arylboronic Acid (0.4 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 10 mol%)
-
3-Methylpyridine (0.04 mmol, 20 mol%)
-
Ag₂CO₃ (0.3 mmol, 1.5 equiv)
-
Toluene (1 mL)
Procedure:
-
To an oven-dried vial, add the N-phosphinoyl indole substrate (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (4.5 mg), and Ag₂CO₃ (82.7 mg).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon.
-
Add toluene (1 mL) and 3-methylpyridine (3.7 mg, 3.9 µL) via syringe.
-
Place the vial in a preheated heating block at 120 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite.
-
Concentrate the filtrate and purify by flash chromatography to isolate the C7-arylated product.
Conclusion
The choice between palladium and nickel for indole borylation is not a matter of one being universally "better," but rather a strategic decision based on the desired synthetic outcome.
-
Palladium remains the premier choice for challenging, site-selective borylations on the indole benzene ring, enabled by the power of directing groups. Its broad functional group tolerance makes it ideal for complex, late-stage functionalization strategies where precision is paramount.
-
Nickel is the undisputed champion of efficiency and economy for borylating the pyrrole ring at the C2 and C3 positions. Innovative strategies, such as the use of traceless directing groups and the protecting-group-dependent switch in dearomative reactions, highlight its unique and powerful reactivity.
For the modern synthetic chemist, a deep understanding of both catalytic systems is essential. By aligning the distinct regioselective capabilities of palladium and nickel with specific synthetic goals, researchers can unlock rapid and efficient pathways to a vast array of functionalized indole building blocks for drug discovery and beyond.
References
- 1. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4] [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-catalyzed borylation of arenes and indoles via C–H bond cleavage - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01378J [pubs.rsc.org]
- 8. Nickel-catalyzed borylation of arenes and indoles via C–H bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Utilizing LC-MS
In the landscape of modern drug discovery and development, the purity of starting materials and synthetic intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and, ultimately, patient safety. Intermediates such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block in Suzuki-Miyaura cross-coupling reactions, demand rigorous purity assessment.[1] Impurities can have a profound impact on the efficiency, yield, and reproducibility of these sensitive catalytic reactions.[1] This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prevalent analytical techniques for the comprehensive purity evaluation of this critical indole derivative.
The Central Role of LC-MS in Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound.[2] Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. This allows for not only the quantification of the main component but also the detection and identification of trace-level impurities.[3]
Anticipated Mass Spectrum of this compound
The chemical formula for our target compound is C14H18BNO2, with a calculated molecular weight of approximately 243.11 g/mol .[4] In a typical positive ion mode electrospray ionization (ESI) mass spectrum, we would expect to observe the protonated molecule [M+H]+ at an m/z of approximately 244.1. The high-resolution mass spectrometry capabilities would allow for the confirmation of the elemental composition, providing a high degree of confidence in the identity of the main peak.
Experimental Protocol: LC-MS Analysis
A robust LC-MS method is crucial for the accurate assessment of purity. The following protocol is designed to achieve excellent separation of the parent compound from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
Start with 95% A, hold for 1 minute.
-
Ramp to 5% A over 10 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
Potential Impurities and Their Detection
A thorough purity assessment requires an understanding of potential impurities that may arise during synthesis. For a compound like this compound, which is often prepared via reactions involving boronic acids or their esters, common impurities include:
-
Homocoupling Products: Dimerization of the starting materials can lead to byproducts.[5]
-
Dehalogenation Products: If the synthesis involves a halogenated precursor, reductive dehalogenation can occur.[5]
-
Protonation/Hydrolysis Products: The carbon-boron bond can be susceptible to cleavage under certain conditions, leading to the formation of the corresponding indole.[5]
-
Oxidation Products: Boronic acids can undergo oxidation.[5]
LC-MS is adept at detecting these impurities, which would present as distinct peaks in the chromatogram with their own characteristic mass spectra.
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a multi-faceted approach to purity assessment often provides the most comprehensive picture.[6] Other techniques offer complementary information and may be more suitable for specific types of impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many quality control laboratories due to its robustness and excellent quantitative capabilities.[6]
Principle: This technique separates compounds based on their differential partitioning between a stationary and a mobile phase.[6] Detection is achieved by measuring the absorbance of UV light by the analyte.
Experimental Protocol: HPLC-UV Analysis
The chromatographic conditions for HPLC-UV would be very similar to those used for LC-MS, with the primary difference being the detector.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a variable wavelength UV detector.
Detection:
-
Wavelength: Monitoring at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[6]
Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase.[6] The separated components are then detected by a mass spectrometer.
Applicability: While the target compound itself is not highly volatile, GC-MS is invaluable for detecting and quantifying residual solvents from the synthesis and purification process.
Experimental Protocol: GC-MS Analysis (for residual solvents)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
GC Conditions:
-
Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[7]
Principle: NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous identification of the compound and its impurities.[8]
Applicability: ¹H NMR is particularly useful for confirming the structure of the main component and identifying structurally related impurities. qNMR, using an internal standard, can provide a highly accurate, absolute purity value without the need for a reference standard of the analyte itself.[6]
Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
For qNMR, add a precisely weighed amount of a suitable internal standard with a known purity.
Comparative Summary of Analytical Techniques
| Technique | Primary Application for this Analyte | Strengths | Limitations |
| LC-MS | Quantitative purity assessment and identification of non-volatile impurities. | High sensitivity and specificity; provides molecular weight information for unknown impurities.[2] | Response factors can vary between compounds, requiring standards for accurate quantification. |
| HPLC-UV | Routine quantitative purity assessment. | Robust, reproducible, and excellent for quantification of the main component and known impurities.[6] | Cannot identify unknown impurities without reference standards; less sensitive than MS for some compounds.[6] |
| GC-MS | Identification and quantification of volatile impurities (e.g., residual solvents). | Highly sensitive and specific for volatile compounds; extensive spectral libraries for identification.[6] | Not suitable for non-volatile or thermally labile compounds like the target analyte itself. |
| NMR | Structural confirmation and absolute purity determination (qNMR). | Provides unambiguous structural information; qNMR offers high accuracy without a specific analyte standard.[7] | Lower sensitivity compared to MS; can be complex to interpret with overlapping signals. |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and trustworthy assessment of the purity of this compound, a single analytical technique is often insufficient. While LC-MS provides an unparalleled combination of separation and identification for the parent compound and its non-volatile impurities, a truly rigorous analysis integrates complementary methods.
A recommended approach would involve:
-
LC-MS for the primary assessment of purity and identification of unknown non-volatile impurities.
-
HPLC-UV for routine, robust quantification of the main component.
-
GC-MS to quantify residual solvents.
-
¹H NMR for unambiguous structural confirmation and, if required, an absolute purity determination via qNMR.
By employing this multi-technique strategy, researchers, scientists, and drug development professionals can have the highest degree of confidence in the quality of this critical synthetic intermediate, ensuring the integrity and reproducibility of their subsequent research and development efforts. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H18BNO2 | CID 44754854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. particle.dk [particle.dk]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a compound increasingly utilized in palladium-catalyzed cross-coupling reactions. Our focus is to move beyond mere compliance, offering a framework grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before we can safely dispose of any chemical, we must first understand its intrinsic hazards. This compound is a bifunctional molecule, and its hazard profile is a composite of its indole and boronic acid pinacol ester moieties.
-
Indole Moiety: Indole and its derivatives can exhibit toxicity and may be mutagenic.[1] They are also known contributors to odor pollution.[1] Some indole compounds are classified as toxic to aquatic life.[2]
-
Boronic Acid Pinacol Ester Moiety: While pinacol boronate esters are generally stable, they are susceptible to hydrolysis, especially under acidic or basic conditions, to release boric acid and the parent indole. Boron compounds, in general, can be harmful to wildlife.[3] The compound itself is classified as irritating to the eyes, respiratory system, and skin.[4]
The primary hazards associated with this compound are summarized in the table below.
| Hazard Type | Description | Personal Protective Equipment (PPE) |
| Skin Irritation | May cause redness and irritation upon contact.[4][5][6][7] | Nitrile gloves, lab coat. |
| Eye Irritation | Can cause serious eye irritation.[4][5][6][7] | Safety glasses with side shields or goggles. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[4][5][6][7] | Use in a well-ventilated area or fume hood. |
| Aquatic Toxicity | Indole derivatives can be toxic to aquatic life.[2] | Prevent release to the environment. |
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste at the point of generation is paramount to prevent unintended reactions and ensure compliant disposal. The decision-making process for segregating waste containing this compound is outlined in the workflow below.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Procedures
The following protocols provide detailed steps for the disposal of different waste streams containing this compound.
Unused or Expired Solid Reagent
-
Do not attempt to neutralize the solid reagent in the laboratory. The pure, unreacted compound should be disposed of as hazardous chemical waste.
-
Containerize: Ensure the original container is tightly sealed and properly labeled. If repackaging is necessary, use a compatible, well-sealed container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List the approximate amount of waste.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]
Contaminated Labware and PPE
-
Segregation: Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be considered hazardous waste.[8]
-
Collection: Place these items in a designated, labeled solid waste container lined with a chemically resistant bag.
-
Labeling: The container should be clearly labeled as "Solid Hazardous Waste" and list the chemical contaminant.
-
Disposal: Once the container is full, seal it and request a pickup from your EHS office.
Liquid Waste Streams
Liquid waste from reactions or chromatography containing this compound must be handled as hazardous organic waste.
-
Segregation: As outlined in the workflow diagram, segregate halogenated and non-halogenated waste streams.[9] Do not mix aqueous and organic waste unless they are part of the same process stream.
-
Containerization: Use appropriate, labeled waste containers with secure caps. Do not overfill containers.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents and their approximate percentages.
-
Storage and Disposal: Store in a designated satellite accumulation area and arrange for pickup through your institution's EHS office.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove residual compound. This rinseate must be collected and disposed of as hazardous organic waste.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Personal Protective Equipment: Before cleaning a small spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
The Rationale Behind the Protocols
The disposal procedures outlined above are based on the principle of "cradle-to-grave" management of hazardous waste, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] The segregation of waste streams is critical to prevent dangerous reactions and to facilitate proper treatment and disposal by licensed facilities. For instance, mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complicate the incineration process.[9]
While chemical neutralization can sometimes be a viable disposal method for certain laboratory wastes, it is not recommended for this compound without specific, validated protocols and appropriate engineering controls. The hydrolysis of the boronate ester, for example, would produce boric acid and 6-H-indole, which are also chemical wastes that require proper disposal. In a non-controlled setting, attempting such a reaction could lead to unintended exposures or releases. Therefore, the most prudent and compliant approach is to dispose of the compound and its associated waste through a licensed hazardous waste handler.
By adhering to these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the wider community and the environment.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. chembk.com [chembk.com]
- 5. fishersci.be [fishersci.be]
- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. research.auburn.edu [research.auburn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

